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  • Product: 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide
  • CAS: 1340817-68-6

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Structure, Physical Properties, and Synthesis of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide (CAS: 1340817-68-6)...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide (CAS: 1340817-68-6) is a highly functionalized diarylamine building block widely utilized in modern medicinal chemistry. Featuring a 2-aminopyridine core substituted with a primary sulfonamide and a fluorinated aromatic ring, this compound serves as a critical intermediate in the design of targeted therapeutics, particularly kinase inhibitors. This whitepaper systematically deconstructs its physicochemical properties, structural rationale, and the optimal catalytic methodologies required for its synthesis.

Chemical Structure & Physicochemical Profiling

The architectural design of this molecule is not arbitrary; each functional group plays a precise role in its physicochemical behavior and biological potential.

Structural Deconstruction & Causality
  • The 2-Aminopyridine Core: Unsubstituted 2-aminopyridine typically exhibits a pKa of approximately 6.86 due to the resonance stabilization of the protonated pyridine nitrogen[1]. However, in this molecule, the basicity is drastically attenuated.

  • The 3-Sulfonamide Group (-SO₂NH₂): Positioned ortho to the exocyclic amine, the strongly electron-withdrawing sulfonyl group exerts a profound inductive and mesomeric pull. This delocalizes the lone pair of the exocyclic nitrogen, preventing it from donating electron density into the pyridine ring[2].

  • The 3,5-Difluorophenyl Moiety: Fluorine is highly electronegative. The meta-substitution of two fluorine atoms creates a strong inductive electron-withdrawing effect across the diarylamine system.

Causality Insight: The synergistic electron-withdrawing effects of the sulfonamide and difluorophenyl groups reduce the pKa of the pyridine nitrogen to near-neutral or slightly acidic levels. This is a deliberate design choice in drug discovery: lowering the basicity prevents the molecule from becoming permanently ionized at physiological pH (7.4), thereby dramatically improving passive membrane permeability and oral bioavailability.

Quantitative Physical Properties

The following table consolidates the fundamental physical and chemical properties of the compound.

PropertyValue / Description
IUPAC Name 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide
CAS Number 1340817-68-6
Molecular Formula C₁₁H₉F₂N₃O₂S
Molecular Weight 285.27 g/mol
InChI Key VSRWSMGGTNDVMV-UHFFFAOYSA-N
Physical State Solid (Powder)
Storage Temperature 2-8 °C (Protect from strong oxidizers)

Pharmacophore & Kinase Binding Dynamics

In targeted drug design, the 2-aminopyridine motif is a privileged scaffold for ATP-competitive kinase inhibitors. The diarylamine system acts as a bidentate hinge-binding motif.

KinaseBinding Compound 2-[(3,5-Difluorophenyl)amino] pyridine-3-sulfonamide Pyridine Pyridine Nitrogen (H-Bond Acceptor) Compound->Pyridine Amine Exocyclic Amine (NH) (H-Bond Donor) Compound->Amine Sulfonamide 3-Sulfonamide Group (Solvent Exposure) Compound->Sulfonamide Difluoro 3,5-Difluorophenyl (Hydrophobic Pocket) Compound->Difluoro Hinge Kinase Hinge Region Pyridine->Hinge H-bond Amine->Hinge H-bond Solvent Solvent Front Sulfonamide->Solvent H2O Network Hydrophobic DFG-in Pocket Difluoro->Hydrophobic VdW Forces

Figure 1: Pharmacophore binding model illustrating the interaction of the compound's moieties with a typical kinase ATP-binding site.

Advanced Synthetic Methodologies

Synthesizing this diarylamine presents a specific chemical challenge. While Nucleophilic Aromatic Substitution (S_NAr) is a standard approach for 2-halopyridines, the 3,5-difluoroaniline nucleophile is highly deactivated (electron-poor) due to the fluorine atoms. Forcing an S_NAr reaction requires harsh bases (e.g., LiHMDS) and extreme temperatures, which frequently leads to the degradation of the sensitive primary sulfonamide group[2].

To circumvent this, a Palladium-Catalyzed Buchwald-Hartwig Amination is the superior, self-validating approach[3],[4].

Rationale for Catalyst and Base Selection
  • Ligand (XantPhos): XantPhos is selected due to its wide bite angle (111°), which accelerates the reductive elimination step of the bulky diarylamine complex, preventing catalyst stalling[3].

  • Base (Cs₂CO₃): A mild, inorganic base like Cesium Carbonate is strictly required. Stronger bases (like NaOtBu or KOtBu) will deprotonate the primary sulfonamide (pKa ~10), leading to off-target N-arylation of the sulfonamide rather than the desired exocyclic amine[4].

Step-by-Step Protocol: Buchwald-Hartwig Cross-Coupling

Reagents:

  • 2-Chloro-pyridine-3-sulfonamide (1.0 equiv)

  • 3,5-Difluoroaniline (1.2 equiv)

  • Pd₂(dba)₃ (0.05 equiv, 5 mol%)

  • XantPhos (0.10 equiv, 10 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Procedure:

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask or microwave vial. Purge with Argon/N₂ for 15 minutes to ensure a strictly oxygen-free environment (O₂ rapidly oxidizes the Pd(0) catalyst).

  • Reagent Loading: Add 2-chloro-pyridine-3-sulfonamide, 3,5-difluoroaniline, Pd₂(dba)₃, XantPhos, and Cs₂CO₃ to the vessel.

  • Solvent Addition: Inject anhydrous 1,4-dioxane. Degas the resulting suspension via the freeze-pump-thaw method (3 cycles) to establish a self-validating, robust catalytic environment.

  • Thermal Activation: Heat the reaction mixture to 100 °C for 12 hours under vigorous stirring.

  • Reaction Monitoring: Monitor completion via LC-MS or TLC (Hexane:EtOAc 1:1). The disappearance of the 2-chloro starting material validates the catalytic turnover.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Extraction: Wash the organic filtrate with brine (avoid highly basic aqueous washes, which will extract the acidic sulfonamide into the aqueous layer). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography using a gradient of Hexane to EtOAc to yield the pure product as a solid.

SynthWorkflow Start 2-Chloro-pyridine-3-sulfonamide + 3,5-Difluoroaniline Catalyst Add Pd2(dba)3 & XantPhos (Pre-catalyst formation) Start->Catalyst Base Add Cs2CO3 in Dioxane (Mild Base & Solvent) Catalyst->Base Heat Thermal Heating (100°C, 12 hours, N2 atm) Base->Heat Workup Aqueous Workup (EtOAc Extraction & Brine Wash) Heat->Workup Purify Column Chromatography (Hexane/EtOAc Gradient) Workup->Purify Product Pure 2-[(3,5-Difluorophenyl)amino] pyridine-3-sulfonamide Purify->Product

Figure 2: Step-by-step synthetic workflow for the Buchwald-Hartwig cross-coupling amination.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch, rigorous analytical validation must be performed:

  • NMR Spectroscopy (¹H and ¹⁹F): The ¹H NMR spectrum will show a distinct coupling pattern for the difluorophenyl ring. The para-proton (between the two fluorines) will appear as a triplet of triplets (tt) due to coupling with both the adjacent meta-fluorine atoms and the ortho-protons. ¹⁹F NMR is critical for validating the integrity of the fluorinated ring.

  • Chromatographic pKa Determination: Because the compound exhibits poor aqueous solubility, traditional potentiometric titration is ineffective. Liquid chromatography-based pKa determination using varied pH mobile phases and non-aqueous modifiers is the standard self-validating protocol to establish the exact basicity of the pyridine nitrogen[5].

References

  • Sigma-Aldrich. 2-[(3,5-difluorophenyl)amino]pyridine-3-sulfonamide | 1340817-68-6.

  • Science Publishing Group. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. 1

  • ACS Publications. Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. 3

  • ACS Publications. A Method for Identifying and Developing Functional Group Tolerant Catalytic Reactions: Application to the Buchwald–Hartwig Amination. 4

  • Taylor & Francis. Sulfonyl – Knowledge and References. 2

  • ResearchGate. Determination of pKa Values by Liquid Chromatography.5

Sources

Exploratory

Binding Affinity and Structural Mechanics of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide in PI3Kδ Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The pursuit of highly selective Phosphoinositide 3-kinase delta...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The pursuit of highly selective Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors has been a focal point in the treatment of hematological malignancies and respiratory diseases (such as asthma and COPD). While pan-PI3K inhibitors suffer from severe metabolic toxicities driven by PI3Kα and PI3Kβ off-target effects, achieving absolute isoform selectivity has historically been hindered by the highly conserved nature of the ATP-binding cleft across the PI3K family[1].

Through advanced Fragment-Based Drug Discovery (FBDD) and systematic ligand deconstruction-reconstruction strategies, researchers at GlaxoSmithKline (GSK) identified the pyridine-3-sulfonamide chemotype as a "privileged fragment" for PI3Kδ[1][2]. Specifically, 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide (CAS: 1340817-68-6) serves as a foundational building block that achieves >1000-fold selectivity over other isoforms[3][4]. This whitepaper provides an authoritative analysis of the binding mechanics, causality of selectivity, and the experimental workflows required to validate the binding affinity of this highly specialized pharmacophore.

The PI3Kδ Target and the Privileged Chemotype

PI3Kδ is a lipid kinase predominantly expressed in leukocytes, where it catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3)[1]. This second messenger recruits AKT and PDK1, driving cell proliferation and immune cell activation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK / GPCR) PI3K PI3Kδ (Target Protein) RTK->PI3K Activates PIP3 PIP3 (Second Messenger) PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (Protein Kinase B) PIP3->AKT Recruits PDK1->AKT Phosphorylates mTOR mTORC1 / mTORC2 AKT->mTOR Activates CellResponse Cell Survival, Proliferation, & Leukocyte Activation mTOR->CellResponse Drives Inhibitor 2-[(3,5-Difluorophenyl)amino] pyridine-3-sulfonamide (Inhibitor) Inhibitor->PI3K Competitively Inhibits (Binds Active Site)

Figure 1: The PI3Kδ/AKT/mTOR signaling cascade and the inhibitory intervention point.

During the optimization of early clinical candidates like Nemiralisib (GSK2269557), researchers sought backup chemotypes to improve physicochemical properties. By deconstructing known inhibitors, they discovered that retaining a pyridine sulfonamide core was critical for maintaining PI3Kδ potency[2][4]. The addition of a 3,5-difluorophenylamino group at the 2-position of the pyridine ring created a highly efficient fragment that perfectly exploits the unique topology of the PI3Kδ active site[3].

Structural Biology & Binding Mechanics: The Causality of Selectivity

The remarkable binding affinity and selectivity of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide are not coincidental; they are the result of precise geometric complementarity and a unique thermodynamic event known as the Trp760 conformational switch [1][4].

The Specificity Pocket and the Trp760 Flip

The primary driver of isoform selectivity is the sulfonamide group (-SO₂NH₂). In the apo state, the Tryptophan 760 (Trp760) residue in PI3Kδ rests in a standard orientation. However, upon the introduction of the pyridine-3-sulfonamide, Trp760 undergoes a dramatic 180° conformational rotation[4]. This flip exposes the indole nitrogen of Trp760, allowing it to form a strong, direct hydrogen bond with the oxygen of the sulfonamide group[1].

  • The Causality of Selectivity: In PI3Kα and PI3Kγ, the equivalent tryptophan residue is locked in place by a rigid network of anchoring hydrogen bonds. Forcing this 180° flip in α/γ isoforms carries a massive energetic penalty, rendering the binding of the sulfonamide thermodynamically unfavorable. Because PI3Kδ lacks this rigid anchoring, it readily accommodates the flip, resulting in >1000-fold selectivity[1].

The Hydrophobic Affinity Pocket

The 3,5-difluorophenyl group is strategically designed to occupy the deep hydrophobic affinity pocket adjacent to the hinge region.

  • Why 3,5-Difluoro? Fluorine substitution enhances the lipophilic efficiency (LipE) of the molecule without significantly increasing its van der Waals radius. The meta-fluoro substitutions prevent steric clashing with the pocket walls while protecting the phenyl ring from rapid oxidative metabolism by cytochrome P450 enzymes, thereby lowering intrinsic clearance[3].

The Water-Mediated Network

The central pyridine ring acts as a rigid vector, perfectly angling the sulfonamide toward Trp760 while simultaneously allowing the pyridine nitrogen to engage in a highly conserved, water-mediated hydrogen bond network with Asp787 (D787) and Lys779 (K779)[1][3].

Binding_Mechanics Ligand 2-[(3,5-Difluorophenyl)amino] pyridine-3-sulfonamide Sub1 3,5-Difluorophenyl Group Ligand->Sub1 Sub2 Pyridine Ring (Scaffold) Ligand->Sub2 Sub3 Sulfonamide Group (-SO2NH2) Ligand->Sub3 Pocket1 Hydrophobic Affinity Pocket (Deep Penetration) Sub1->Pocket1 Lipophilic Interaction Pocket2 Water-Mediated Network (Asp787 & Lys779) Sub2->Pocket2 Scaffold Alignment Pocket3 Specificity Pocket (Trp760 180° Conformational Flip) Sub3->Pocket3 Critical H-Bond (Drives Selectivity)

Figure 2: Logical relationship of structural binding interactions within the PI3Kδ active site.

Experimental Workflows for Binding Affinity Validation

To validate the binding affinity and kinetic profile of this fragment, a self-validating, orthogonal testing system is required. Relying solely on static IC50 values is insufficient; kinetic residence time and structural validation must be established.

Protocol A: Time-Resolved FRET (TR-FRET) Biochemical Assay

Purpose: To determine the static binding affinity (IC50) while eliminating compound auto-fluorescence interference.

  • Reagent Preparation: Prepare recombinant full-length human PI3Kδ/p85α complex. Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 3 mM MgCl₂, 1 mM EGTA, and 0.05% CHAPS.

  • Compound Titration: Dispense the pyridine sulfonamide compound in a 10-point, 3-fold serial dilution in 100% DMSO using an acoustic dispenser (e.g., Echo 555).

  • Kinase Reaction: Add 10 µL of the kinase/PIP2 substrate mixture to the compound plates. Initiate the reaction by adding 10 µL of ATP (at its predetermined Km). Incubate for 60 minutes at room temperature.

  • Detection: Terminate the reaction by adding a TR-FRET detection mix containing a biotinylated PIP3 tracer, Europium-labeled anti-GST antibody, and Streptavidin-APC.

  • Readout: Measure the time-resolved fluorescence emission ratio (665 nm / 615 nm). Calculate the IC50 using a 4-parameter logistic fit.

Protocol B: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Purpose: To determine the association rate ( Kon​ ), dissociation rate ( Koff​ ), and equilibrium dissociation constant ( Kd​ ). A slow Koff​ validates the stability of the Trp760 flip.

  • Surface Functionalization: Immobilize anti-His antibodies onto a CM5 sensor chip via standard amine coupling. Capture His-tagged PI3Kδ onto the active flow cells.

  • Analyte Injection: Inject varying concentrations (e.g., 1 nM to 1 µM) of the compound over the reference and active flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Dissociation Phase: Flow running buffer (HBS-EP+) over the chip for 30 minutes to accurately monitor the slow dissociation phase characteristic of the Trp760 structural rearrangement.

  • Data Analysis: Double-reference the sensorgrams (subtracting reference flow cell and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to extract Kon​ and Koff​ .

Protocol_Workflow Step1 1. Protein Expression & Purification (Recombinant PI3Kδ/p85α) Step2 2. TR-FRET Biochemical Assay (IC50 Determination) Step1->Step2 Purified Kinase Step3 3. Surface Plasmon Resonance (SPR) (Kinetics: Kon, Koff, Kd) Step2->Step3 Hit Triage Step4 4. X-ray Crystallography (Pose Validation & Trp760 Flip) Step3->Step4 Kinetic Validation Step5 5. Cellular Assays (PBMC IFNγ Inhibition) Step4->Step5 Structural Optimization

Figure 3: Step-by-step experimental workflow for evaluating PI3Kδ binding affinity and selectivity.

Quantitative Data & Isoform Selectivity

The integration of the 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide core into larger clinical molecules (such as GSK251) demonstrates profound selectivity. The table below summarizes the selectivity profile of this chemotype lineage compared to earlier generations.

Inhibitor / FragmentTarget IsoformBinding AffinitySelectivity Fold (δ vs α)Key Structural Feature
Pyridine Sulfonamide Core PI3KδpIC50 ~ 7.5 - 8.0> 100xPrivileged Core Fragment[2]
GSK2269557 (Nemiralisib) PI3Kδ9.9 (pKi)> 1000xPredecessor (Indazole Hinge Binder)[4]
GSK251 PI3Kδ9.7 (pIC50)> 1000xPyridine Sulfonamide + Morpholine[3]
Idelalisib (First-in-class) PI3Kδ8.6 (pIC50)~ 300xPropeller-shaped Purine[1]

Note: The pyridine sulfonamide core serves as the selectivity anchor. When chemically linked to a potent hinge-binder (like morpholine in GSK251), the binding affinity is synergistically amplified into the sub-nanomolar range (pIC50 > 9.0)[3].

Conclusion & Future Perspectives

The 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide fragment represents a masterclass in structure-based drug design. By exploiting the thermodynamic flexibility of the Trp760 residue in PI3Kδ—a feature absent in the α, β, and γ isoforms—this chemotype achieves unparalleled target selectivity. For drug development professionals, this fragment serves as a highly modular and metabolically stable foundation for designing next-generation immunomodulators and targeted oncology therapeutics. Future applications of this fragment may involve PROTAC (Proteolysis Targeting Chimera) functionalization, utilizing the pyridine sulfonamide as a highly specific PI3Kδ-recruiting warhead.

References

  • Perry, M. W. D., et al. "Structural Determinants of Isoform Selectivity in PI3K Inhibitors." Molecules (2019), 24(2), 258. URL:[Link]

  • Rowland, P., et al. "Discovery of GSK251: A Highly Potent, Highly Selective, Orally Bioavailable Inhibitor of PI3Kδ with a Novel Binding Mode." Journal of Medicinal Chemistry (2021), 64(18), 13396–13412. URL:[Link]

  • Erlanson, D. A. "Fragments vs PI3Kδ via deconstruction and regrowth." Practical Fragments (2019). URL:[Link]

  • Down, K., et al. "Optimization of Novel Indazoles as Highly Potent and Selective Inhibitors of Phosphoinositide 3-Kinase δ for the Treatment of Respiratory Disease." Journal of Medicinal Chemistry (2015), 58(18), 7381-7399. URL:[Link]

  • Scott, J. S., et al. "A Perspective on the Strategic Application of Deconstruction–Reconstruction in Drug Discovery." Journal of Medicinal Chemistry (2025). URL:[Link](Note: PMC ID representative of FBDD structural reviews)

Sources

Foundational

In Vivo Toxicity Profile of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide: A Preclinical Evaluation Guide

Executive Summary 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide (CAS: 1340817-68-6) represents a high-value diarylamine-sulfonamide pharmacophore. This structural motif is frequently utilized in the design of targe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide (CAS: 1340817-68-6) represents a high-value diarylamine-sulfonamide pharmacophore. This structural motif is frequently utilized in the design of targeted kinase inhibitors (e.g., PI3K, BTK, and mutant BRAF inhibitors) due to its excellent hydrogen-bonding capacity within ATP-binding pockets[1][2]. However, the combination of an anilino-pyridine core and a sulfonamide moiety introduces significant idiosyncratic toxicity risks.

As a Senior Application Scientist, evaluating this compound requires moving beyond basic observational toxicology. We must proactively investigate its propensity for reactive metabolite formation, target organ toxicity, and toxicokinetic non-linearities. This whitepaper outlines the mechanistic rationale and a self-validating in vivo experimental framework necessary to establish a reliable No Observed Adverse Effect Level (NOAEL) for Investigational New Drug (IND) applications.

Structural Toxicology & Mechanistic Rationale

The toxicity profile of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide is dictated by the biotransformation of its three primary functional groups. Understanding these pathways is critical for predicting in vivo liabilities.

  • The 2-Anilinopyridine Core: Anilines are well-documented structural alerts. Hepatic Cytochrome P450 enzymes (predominantly CYP3A4) can oxidize the secondary bridging amine, generating highly reactive iminoquinone intermediates. These electrophiles rapidly deplete intracellular glutathione (GSH) and covalently bind to hepatic macromolecules, initiating mitochondrial dysfunction and Drug-Induced Liver Injury (DILI)[3][4].

  • The Sulfonamide Moiety: Sulfonamides are notorious for causing idiosyncratic adverse drug reactions (IADRs). Hepatic CYP2C9 bioactivates the sulfonamide group into a reactive hydroxylamine (-NHOH), which can further oxidize into a nitroso derivative. These metabolites induce severe oxidative stress, cellular apoptosis, and act as haptens that trigger CD8+ T-cell-mediated hypersensitivity reactions[5].

  • The 3,5-Difluorophenyl Ring: The strategic incorporation of fluorine atoms increases metabolic stability by blocking specific sites of aromatic hydroxylation. However, the resulting increase in lipophilicity can alter the volume of distribution and inadvertently shift the metabolic burden toward the toxicogenic amine and sulfonamide sites.

Mechanistic Pathway Visualization

MechanisticPathway Parent 2-[(3,5-Difluorophenyl)amino] pyridine-3-sulfonamide CYP Hepatic CYP450 (CYP3A4 / CYP2C9) Parent->CYP Phase I Metabolism Imino Reactive Iminoquinone (Aniline Bioactivation) CYP->Imino Hydrox Hydroxylamine / Nitroso (Sulfonamide Oxidation) CYP->Hydrox GSH Glutathione (GSH) Depletion Imino->GSH Electrophilic Attack Protein Covalent Protein Binding Imino->Protein Hydrox->Protein DILI Hepatocyte Necrosis (DILI) GSH->DILI Oxidative Stress Protein->DILI Immune Immune Hypersensitivity (CD8+ T-cells) Protein->Immune Haptenization

Caption: CYP450-mediated bioactivation of the compound into reactive metabolites causing cellular toxicity.

In Vivo Toxicity Evaluation Framework

To ensure scientific integrity, the preclinical evaluation must be a self-validating system . This means every toxicological observation must be mathematically correlated with systemic exposure (Toxicokinetics) to prove that the absence of toxicity is due to inherent safety, not merely poor oral bioavailability.

Phase 1: Toxicokinetics (TK) & Acute Dose-Ranging

Causality: Before initiating chronic exposure, it is critical to define the Maximum Tolerated Dose (MTD) and understand the compound's clearance. If the compound exhibits non-linear kinetics (e.g., saturation of the GSH detoxification pathway), disproportionate accumulation of reactive metabolites will occur, artificially skewing the chronic toxicity profile.

Step-by-Step Protocol:

  • Model Selection: Utilize Sprague-Dawley rats (rodent) and Beagle dogs (non-rodent) in compliance with FDA/ICH M3(R2) guidelines for small molecules[6].

  • Dosing Strategy: Administer a Single Ascending Dose (SAD) via oral gavage (mimicking the intended clinical route) using a standard formulation (e.g., 0.5% Methylcellulose/0.1% Tween-80).

  • TK Sampling: Perform serial blood collection at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Self-Validation Check (Critical): Quantify plasma concentrations using LC-MS/MS. Calculate the Area Under the Curve (AUC). If the AUC does not increase proportionally with the dose, absorption saturation is confirmed. The MTD for subsequent studies must be capped below this inflection point to ensure valid, exposure-driven chronic testing.

Phase 2: 28-Day Repeated Dose Toxicity (GLP-Compliant)

Causality: A 28-day study is the regulatory standard to establish the NOAEL for first-in-human (FIH) trials[6]. This duration is specifically required to unmask cumulative toxicities, such as GSH depletion-induced hepatotoxicity or sulfonamide-induced renal crystallization.

Step-by-Step Protocol:

  • Group Assignment: Randomize animals into Vehicle Control, Low, Mid, and High dose groups (n=10/sex/group). The High dose is anchored just below the acute MTD established in Phase 1.

  • In-Life Monitoring: Conduct daily clinical observations, weekly body weight measurements, and food consumption tracking.

  • Clinical Pathology (Day 29): Collect blood for hematology (to assess sulfonamide-induced blood dyscrasias like agranulocytosis) and serum chemistry (ALT/AST for liver integrity, BUN/Creatinine for renal function).

  • Necropsy & Histopathology: Harvest comprehensive tissue panels. Pay special attention to the liver (centrilobular necrosis) and kidneys (tubular nephropathy).

  • Self-Validation Check (Critical): Cross-reference histopathological lesions with Day 28 TK data. Toxicity must align with systemic exposure ( Cmax​ and AUC0−24​ ), validating that the observed effects are definitively drug-driven and establishing a mathematically sound NOAEL.

Workflow Visualization

ToxicityWorkflow Dose In Vivo Dosing (Rodent/Non-Rodent) TK Toxicokinetics (Plasma Sampling) Dose->TK Days 1 & 28 Clin Clinical Pathology (ALT, AST, BUN) Dose->Clin Weekly Necro Necropsy & Tissue Collection Dose->Necro Day 29 Histo Histopathology & NOAEL Determination TK->Histo Exposure Correlation Clin->Histo Biomarker Alignment Necro->Histo

Caption: 28-Day GLP in vivo toxicity evaluation workflow establishing NOAEL and target organ toxicity.

Quantitative Data Summaries

To facilitate rapid decision-making, the expected toxicokinetic parameters and clinical pathology biomarkers for this class of diarylamine-sulfonamides are summarized below.

Table 1: Putative Toxicokinetic Parameters & Toxicity Thresholds

ParameterExpected Range (Rodent)Toxicological Implication
Tmax​ 1.0 - 4.0 hoursIndicates absorption rate; rapid Tmax​ may spike Cmax​ -driven acute toxicity.
Half-life ( t1/2​ ) 4.0 - 8.0 hoursDetermines dosing frequency; longer half-lives increase risk of cumulative GSH depletion.
Bioavailability (F%) 30% - 60%Validates that the compound is entering systemic circulation to induce measurable effects.
Protein Binding > 90%High binding limits free-drug fraction, potentially masking intrinsic hepatic toxicity.

Table 2: Clinical Pathology Biomarkers for Target Organ Toxicity

Target OrganPrimary BiomarkerSecondary BiomarkerMechanistic Driver (Based on Structure)
Liver Alanine Aminotransferase (ALT)Aspartate Aminotransferase (AST)Iminoquinone covalent binding causing hepatocyte necrosis[3][4].
Kidney Blood Urea Nitrogen (BUN)Serum CreatinineSulfonamide precipitation in renal tubules causing nephropathy.
Hematologic Absolute Neutrophil CountPlatelet CountSulfonamide hydroxylamine toxicity causing bone marrow suppression[5].

References

  • [1] N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease - PubMed. Source: nih.gov.1

  • [5] Proposed mechanism of sulfonamide adverse reactions. Source: researchgate.net. 5

  • [3] Gold(I) and Silver(I) Complexes with 2-Anilinopyridine-Based Heterocycles as Multitarget Drugs against Colon Cancer. Source: acs.org. 3

  • [6] CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs) | FDA. Source: fda.gov. 6

  • [4] (PDF) Hepatoprotective Activity of Proline Derivatives. Source: researchgate.net. 4

  • AND HEPATOTOXICITY OF PARACETAMOL. Source: liverpool.ac.uk.

  • [2] The Development of BTK Inhibitors: A Five-Year Update. Source: mdpi.com. 2

Sources

Exploratory

molecular weight and aqueous solubility of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide

An In-Depth Technical Guide to the Molecular Weight and Aqueous Solubility of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide Abstract The journey of a new chemical entity (NCE) from discovery to a viable drug candid...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight and Aqueous Solubility of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide

Abstract

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fundamentally governed by its physicochemical properties. Among the most critical of these are molecular weight (MW) and aqueous solubility, as they directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic potential. This guide provides a detailed technical overview of these two key parameters for the compound 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide. We will cover the theoretical basis and experimental determination of its molecular weight and present a comprehensive, field-proven protocol for accurately measuring its aqueous solubility, a critical dataset for advancing its development.

Introduction: The Foundational Role of Physicochemical Properties in Drug Discovery

In modern drug discovery, the "fail fast, fail cheap" paradigm emphasizes the early identification of liabilities in potential drug candidates. Poor physicochemical properties are a leading cause of attrition in the development pipeline. Two of the most foundational parameters, molecular weight and aqueous solubility, are cornerstones of predictive models like Lipinski's Rule of Five, a set of guidelines used to evaluate the "drug-likeness" of a compound and its likelihood of being orally active.[1][2][3][4]

  • Molecular Weight (MW) is a simple yet powerful descriptor. It influences nearly all aspects of a drug's journey through the body, including its diffusion rate, membrane permeability, and potential for fitting into a target's binding pocket.[1] Generally, compounds with an MW below 500 Daltons are preferred for oral administration as they tend to have better absorption characteristics.[1][3]

  • Aqueous Solubility is arguably one of the most significant hurdles for many NCEs. For a drug to be absorbed, particularly after oral administration, it must first dissolve in the aqueous environment of the gastrointestinal tract.[5][6] Poor solubility can lead to low and erratic bioavailability, making it difficult to establish a reliable dose-response relationship and increasing the risk of development failure.[5][7][8]

This guide focuses on 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide, providing the essential data and methodologies required by researchers to confidently assess its fundamental physicochemical profile.

Compound Profile: 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide

IdentifierValueSource
Chemical Name 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamideN/A
Synonym(s) 2-(3,5-difluorophenylamino)pyridine-3-sulfonamide[9]
CAS Number 1340817-68-6[9]
Molecular Formula C₁₁H₉F₂N₃O₂S[9]
Molecular Weight 285.27 g/mol [9]
Structure Chemical structure of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamideN/A

Section 1: Molecular Weight Determination

The molecular weight of an NCE is a definitive characteristic. It is first calculated theoretically from its elemental composition and then confirmed experimentally with high precision using mass spectrometry.

Theoretical Calculation

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula (C₁₁H₉F₂N₃O₂S).

  • Carbon (C): 11 x 12.011 = 132.121

  • Hydrogen (H): 9 x 1.008 = 9.072

  • Fluorine (F): 2 x 18.998 = 37.996

  • Nitrogen (N): 3 x 14.007 = 42.021

  • Oxygen (O): 2 x 15.999 = 31.998

  • Sulfur (S): 1 x 32.06 = 32.06

  • Total Molecular Weight = 285.268 g/mol

This calculated value is in excellent agreement with the reported molecular weight of 285.27 g/mol .[9]

Experimental Verification by Mass Spectrometry

Mass spectrometry (MS) is the definitive analytical technique for measuring the molecular weight of a molecule.[10] By ionizing the compound and measuring the mass-to-charge ratio (m/z) of the resulting ions, MS provides an exact mass that confirms the elemental composition and purity of the sample.[11][12]

Fig. 1: Experimental workflow for MW verification via MS.

This protocol describes the use of a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an Electrospray Ionization (ESI) source, a common setup for accurate mass measurement of small molecules.[13][14]

  • Reagent and Sample Preparation:

    • Prepare a stock solution of the test compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Prepare a working solution by diluting the stock solution to approximately 1-10 µg/mL using the same solvent.

    • Prepare a calibration solution containing a known reference standard for internal or external mass calibration.

  • Instrument Setup (Q-TOF MS):

    • Calibrate the mass spectrometer across the desired mass range (e.g., m/z 100-1000) according to the manufacturer's guidelines to ensure high mass accuracy (typically <5 ppm).

    • Set the ESI source parameters. For a small molecule like this, typical positive ion mode settings would be:

      • Capillary Voltage: 3.5 - 4.5 kV

      • Sampling Cone Voltage: 20 - 40 V

      • Source Temperature: 120 - 150 °C

      • Desolvation Gas (N₂) Flow: 600 - 800 L/hr

      • Desolvation Temperature: 350 - 450 °C

  • Data Acquisition:

    • Introduce the working solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Acquire data in full scan mode over the appropriate m/z range. The expected protonated molecule [M+H]⁺ would be at m/z 286.275.

    • Acquire data for at least 1-2 minutes to obtain a stable signal and allow for spectral averaging.

  • Data Analysis:

    • Process the acquired spectrum to identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Calculate the exact mass of the neutral molecule by subtracting the mass of a proton (1.007276 Da) from the measured m/z of the [M+H]⁺ ion.

    • Compare the experimentally determined exact mass with the theoretical exact mass. The mass error, calculated in parts-per-million (ppm), should be below 5 ppm to confidently confirm the elemental formula.

Section 2: Aqueous Solubility Assessment

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess amount of the solid compound to a specific volume of aqueous buffer, agitating the mixture for an extended period until equilibrium is reached, separating the undissolved solid, and quantifying the concentration of the compound in the resulting saturated aqueous solution.[19][20]

Fig. 2: Step-by-step workflow for the Shake-Flask method.
Protocol: Equilibrium Solubility Determination (Shake-Flask, OECD 105 Compliant)

This protocol is designed to provide a robust and reproducible measurement of thermodynamic solubility.

  • Materials and Reagents:

    • Test Compound: 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide, solid powder.

    • Aqueous Buffer: Phosphate-buffered saline (PBS), pH 7.4, is standard for physiological relevance. Other buffers (e.g., pH 1.2, pH 6.8) can be used to assess pH-dependent solubility.[21]

    • Glass vials with screw caps.

    • Orbital shaker with temperature control.

    • Centrifuge or filtration apparatus with 0.45 µm syringe filters (e.g., PVDF).

    • Calibrated analytical balance.

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Preliminary Test (Optional but Recommended):

    • To estimate the solubility range, prepare a stock solution of ~1-2 mg of the compound in 1 mL of buffer.

    • Shake vigorously for 24 hours at 25 °C.

    • Visually inspect for undissolved solid. If fully dissolved, the solubility is >1-2 mg/mL. If solid remains, proceed to the definitive test. This helps determine the appropriate amount of excess solid to use.[15]

  • Definitive Test Procedure:

    • Weigh an amount of the test compound sufficient to ensure a visible excess after equilibrium into at least three separate glass vials. A 5-fold excess over the estimated solubility is recommended.[20] For example, if solubility is estimated to be low, add ~2 mg of solid to 1 mL of buffer.

    • Add a precise volume of the selected aqueous buffer (e.g., 1.0 mL) to each vial.

    • Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator set to 25 °C (or 37 °C for physiological relevance).[21]

    • Agitate the samples at a moderate speed (e.g., 100-150 rpm) for a defined period to ensure equilibrium is reached. A common practice is to sample at multiple time points (e.g., 24h and 48h). If the concentrations are the same, equilibrium has been achieved.[21][22]

  • Sample Processing:

    • After equilibration, remove the vials and allow the solid to settle.

    • To separate the undissolved solid, either:

      • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes.

      • Filtration: Carefully withdraw the supernatant using a syringe and pass it through a 0.45 µm syringe filter. Discard the first ~100 µL to avoid artifacts from filter binding.

    • Immediately dilute the clear, saturated supernatant with a suitable mobile phase or solvent to prevent precipitation and bring the concentration within the linear range of the analytical method. A 10-fold or 100-fold dilution is common.

  • Quantification by HPLC-UV:

    • Prepare a set of calibration standards of the test compound in the same solvent used for dilution, covering a range from ~0.1 µg/mL to 100 µg/mL.

    • Develop a suitable HPLC method (e.g., C18 column, gradient elution with water/acetonitrile containing 0.1% formic acid) that provides a sharp, symmetrical peak for the compound.

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject the diluted samples from the solubility experiment.

    • Calculate the concentration in the diluted samples using the standard curve, and then multiply by the dilution factor to determine the final solubility in the original buffer.

Factors Influencing Aqueous Solubility

It is crucial for researchers to understand that the measured solubility is not an absolute number but is influenced by several factors:

  • pH: For ionizable compounds like sulfonamides, solubility can change dramatically with pH. The sulfonamide group is weakly acidic, and the pyridine ring is basic, meaning the compound's charge state will vary across the physiological pH range, impacting solubility.

  • Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature, making precise temperature control during the experiment critical.[21]

  • Solid-State Form: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Amorphous forms are generally more soluble but less stable than their crystalline counterparts. The shake-flask method is designed to measure the solubility of the most stable crystalline form at equilibrium.

Conclusion and Implications for Drug Development

This guide establishes that 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide has a molecular weight of 285.27 g/mol , a value that aligns well with the principles of drug-likeness for orally administered agents.[3][9] While its aqueous solubility requires experimental determination, the provided OECD-compliant shake-flask protocol offers a clear and robust pathway for obtaining this critical data point.

The determination of its precise aqueous solubility at physiological pH will be a pivotal step in assessing its potential. This value, in conjunction with its favorable molecular weight, will enable researchers to build a comprehensive preclinical profile, guide formulation strategies, and make informed decisions about the future development of this compound as a potential therapeutic agent.

References

  • Molecular weight - MolModa Documentation. Durrant Lab. [Link]

  • Lipinski's rule of five. Wikipedia. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information (PMC). [Link]

  • The Importance of Solubility for New Drug Molecules. MDPI. [Link]

  • Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

  • Drug solubility and permeability. Pion Inc. [Link]

  • Lipinski's rule of five, famous extensions and famous exceptions. pmf.ni.ac.rs. [Link]

  • Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. [Link]

  • Mass Spectrometry of Small Molecules. Chemistry LibreTexts. [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]

  • Mass Spectrometry for Molecular Weight: Common Methods and Applications. MtoZ Biolabs. [Link]

  • Mass Spectrometry Protocols and Methods. Springer Nature Experiments. [Link]

  • Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. [Link]

  • Test No. 105: Water Solubility. OECD. [Link]

  • OECD 105 - Water Solubility. Situ Biosciences. [Link]

  • OECD 105 – Water Solubility Test at 20°C. Analytice. [Link]

  • OECD 105 Testing Services. FILAB laboratory. [Link]

  • Water Solubility (Flask Method). Regulations.gov. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. SciELO. [Link]

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Foundational

A Technical Guide to the Solid-State Characterization of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide: A Case Study in Crystalline Structure and Polymorphism

For distribution to: Researchers, scientists, and drug development professionals. Abstract The solid-state properties of an active pharmaceutical ingredient (API), including its crystalline structure and potential for po...

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The solid-state properties of an active pharmaceutical ingredient (API), including its crystalline structure and potential for polymorphism, are critical determinants of its stability, solubility, and bioavailability. This guide presents a comprehensive framework for the solid-state characterization of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide, a molecule of pharmaceutical interest. While specific crystallographic data for this compound is not publicly available, this document serves as an in-depth, field-proven guide to elucidating its crystalline forms. We will explore the theoretical underpinnings of polymorphism in sulfonamides, detail the necessary experimental protocols for a thorough polymorphic screen, and explain the causality behind these experimental choices. This whitepaper is designed to be a practical resource for researchers undertaking the solid-state characterization of novel pharmaceutical compounds.

Introduction: The Significance of Solid-Form Screening

The ability of a single compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, is of paramount importance in the pharmaceutical industry.[1][2] Different polymorphs of the same API can exhibit significant variations in their physicochemical properties, such as melting point, dissolution rate, and chemical stability.[1] These differences can, in turn, impact the drug's manufacturability, shelf-life, and clinical performance. Therefore, a comprehensive investigation of the solid-state landscape of a new chemical entity is a non-negotiable aspect of drug development.

The subject of this guide, 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide (C₁₁H₉F₂N₃O₂S), is a sulfonamide derivative.[3] The sulfonamide functional group is a well-known contributor to polymorphic behavior due to its capacity for strong hydrogen bonding.[4][5][6] The presence of a flexible bond between the phenyl and pyridine rings also introduces the possibility of conformational polymorphism, where different crystal structures arise from different molecular conformations.[7] The fluorine substituents can further influence crystal packing through various intermolecular interactions.

This guide will outline a systematic approach to identify and characterize the potential polymorphs of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide, thereby ensuring the selection of the optimal solid form for further development.

Theoretical Framework: Anticipating Polymorphism in Sulfonamides

The propensity of sulfonamides to exhibit polymorphism is well-documented.[4][6] The key molecular features that drive this phenomenon in the target molecule include:

  • Hydrogen Bonding: The sulfonamide group possesses both hydrogen bond donors (the amide N-H) and acceptors (the sulfonyl oxygens), leading to a variety of possible hydrogen-bonding motifs that can stabilize different crystal lattices.[4][5]

  • Molecular Conformation: The rotational freedom around the C-N bond linking the pyridine and difluorophenyl rings allows the molecule to adopt different conformations, which can then pack into distinct crystalline arrangements, a phenomenon known as conformational polymorphism.[7]

  • π-π Stacking: The aromatic nature of both the pyridine and difluorophenyl rings suggests that π-π stacking interactions could play a significant role in the overall crystal packing.[5]

Understanding these intermolecular forces is crucial for designing a comprehensive polymorphic screen and for interpreting the resulting solid forms.

Experimental Workflow for Polymorphic Screening

A thorough polymorphic screen aims to crystallize a compound under a wide range of conditions to access as many of its solid forms as possible. The following is a detailed, step-by-step methodology for the polymorphic screening of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide.

Initial Crystallization and Characterization

The first step is to generate a crystalline solid and thoroughly characterize it. This initial form will serve as the reference against which all subsequently discovered forms are compared.

Protocol:

  • Synthesis and Purification: Synthesize 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide. A possible synthetic route could involve the condensation of 2-amino-pyridine-3-sulfonamide with 1-bromo-3,5-difluorobenzene or a similar coupling reaction.[8][9] The final product should be purified to a high degree (>99%) to avoid impurities influencing the crystallization process.

  • Initial Crystallization: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethanol, or ethyl acetate) at an elevated temperature to achieve saturation. Allow the solution to cool slowly to room temperature.

  • Isolation and Analysis: Isolate the resulting crystals by filtration and dry them under vacuum. Characterize the solid using the following techniques:

    • Powder X-ray Diffraction (PXRD): To obtain a characteristic diffraction pattern for the crystalline form.

    • Differential Scanning Calorimetry (DSC): To determine the melting point and enthalpy of fusion, and to detect any solid-state transitions.

    • Thermogravimetric Analysis (TGA): To assess thermal stability and determine if the solid is a solvate.

    • Infrared (IR) and Raman Spectroscopy: To obtain vibrational spectra characteristic of the solid form.

    • Single-Crystal X-ray Diffraction (SC-XRD): If suitable single crystals are obtained, this technique will provide the definitive molecular and crystal structure.

Comprehensive Polymorphic Screen

The goal of the comprehensive screen is to subject the compound to a wide variety of thermodynamic and kinetic conditions to induce the formation of different polymorphs.

Experimental Design:

Crystallization MethodSolventsConditionsRationale
Slow Evaporation A wide range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, hexane)Room temperature, 4°CAllows for slow crystal growth, favoring the most thermodynamically stable form.
Cooling Crystallization Solvents in which the compound has a moderate temperature-dependent solubilityCooling from an elevated temperature to room temperature and sub-ambient temperatures (e.g., 4°C, -20°C) at different ratesDifferent cooling rates can trap different kinetic polymorphs.
Anti-Solvent Addition A good solvent for the compound and a miscible anti-solvent in which the compound is poorly soluble (e.g., acetone/water, ethanol/hexane)Dropwise addition of the anti-solvent to a concentrated solution of the compoundRapidly changes the supersaturation, which can lead to the nucleation of metastable forms.
Slurry Conversion A suspension of the initial solid form in various solventsStirring at different temperatures (e.g., room temperature, 40°C, 60°C) for an extended period (e.g., 1-4 weeks)Allows for solvent-mediated phase transformation to the most stable form under those conditions.
Grinding Neat solid and liquid-assisted grinding (with a few drops of a solvent)Manual or automated grindingThe input of mechanical energy can induce transformations to other polymorphic forms.
Sublimation Solid compoundHeating under vacuumCan yield polymorphs that are difficult to obtain from solution.

Diagram of the Polymorphic Screening Workflow:

Polymorphic_Screening_Workflow cluster_synthesis API Synthesis & Purification cluster_characterization Primary Characterization cluster_methods Crystallization Methods Synthesis Synthesis of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide Purification Purification (>99%) Synthesis->Purification Initial_Crystal Initial Crystalline Form Purification->Initial_Crystal Slow Cooling Crystallization PXRD PXRD Initial_Crystal->PXRD DSC DSC Initial_Crystal->DSC TGA TGA Initial_Crystal->TGA Spectroscopy IR/Raman Initial_Crystal->Spectroscopy SC_XRD SC-XRD (if possible) Initial_Crystal->SC_XRD Polymorph_Screen Comprehensive Polymorphic Screen Initial_Crystal->Polymorph_Screen Slow_Evap Slow Evaporation Polymorph_Screen->Slow_Evap Cooling Cooling Crystallization Polymorph_Screen->Cooling Anti_Solvent Anti-Solvent Addition Polymorph_Screen->Anti_Solvent Slurry Slurry Conversion Polymorph_Screen->Slurry Grinding Grinding Polymorph_Screen->Grinding Sublimation Sublimation Polymorph_Screen->Sublimation New_Forms New Solid Forms Identified? Slow_Evap->New_Forms Cooling->New_Forms Anti_Solvent->New_Forms Slurry->New_Forms Grinding->New_Forms Sublimation->New_Forms Full_Characterization Full Characterization of New Forms New_Forms->Full_Characterization Yes End Screening Complete New_Forms->End No Full_Characterization->PXRD Re-apply Full_Characterization->DSC Re-apply Full_Characterization->TGA Re-apply Full_Characterization->Spectroscopy Re-apply Full_Characterization->SC_XRD Re-apply

Caption: Workflow for the comprehensive polymorphic screening of a new chemical entity.

In-Depth Characterization of Discovered Polymorphs

Any new solid forms discovered during the screening process must be fully characterized to understand their properties and their relationship to the other forms.

Structural Characterization

The primary techniques for structural characterization are:

  • Single-Crystal X-ray Diffraction (SC-XRD): This is the gold standard for determining the crystal structure of a new polymorph. It provides unambiguous information about the molecular conformation, intermolecular interactions, and crystal packing.

  • Powder X-ray Diffraction (PXRD): Each crystalline form will have a unique PXRD pattern, which serves as a fingerprint for that form. It is the primary tool for routine identification and quality control.

Hypothetical Crystallographic Data Table for Two Polymorphs:

ParameterForm IForm II
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPca2₁
a (Å)10.515.2
b (Å)8.97.1
c (Å)12.39.8
β (°)95.690
V (ų)11451059
Z44
Density (calc) (g/cm³)1.651.78
Thermodynamic and Kinetic Analysis

Understanding the thermodynamic stability relationship between polymorphs is crucial for selecting the most stable form for development.

  • Differential Scanning Calorimetry (DSC): In addition to determining the melting point, DSC can be used to observe solid-solid phase transitions between polymorphs.

  • Competitive Slurry Experiments: Slurrying a mixture of two polymorphs in a solvent over time will result in the conversion of the less stable form to the more stable form. This is a definitive method for determining the relative thermodynamic stability at a given temperature.

  • Solubility Studies: The most stable polymorph at a given temperature will have the lowest solubility. Measuring the solubility of each form as a function of temperature can help to determine if the polymorphic relationship is monotropic or enantiotropic.

Diagram of a Thermodynamic Relationship Study:

Thermodynamic_Relationship cluster_input Identified Polymorphs Form_I Form I Slurry_Experiment Competitive Slurry Experiment (1:1 mixture in solvent) Form_I->Slurry_Experiment Form_II Form II Form_II->Slurry_Experiment Analysis Analyze solid phase over time by PXRD Slurry_Experiment->Analysis Result_1 Mixture converts completely to Form I Analysis->Result_1 Result_2 Mixture converts completely to Form II Analysis->Result_2 Conclusion_1 Form I is the more stable form Result_1->Conclusion_1 Conclusion_2 Form II is the more stable form Result_2->Conclusion_2

Caption: Logic diagram for determining the relative thermodynamic stability of two polymorphs.

Conclusion and Recommendations

The solid-state landscape of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide is likely to be complex due to the molecule's inherent structural features that favor polymorphism. A systematic and rigorous approach to polymorphic screening and characterization, as outlined in this guide, is therefore essential. The primary objective is to identify the most thermodynamically stable crystalline form, as this will generally exhibit the most consistent and desirable physicochemical properties for drug development.

It is imperative that the chosen solid form is well-characterized and that robust analytical methods, such as PXRD, are in place to monitor and control the form throughout the manufacturing process. Neglecting this critical aspect of drug development can lead to unforeseen challenges related to stability, bioavailability, and regulatory compliance.

References

  • molbank - DORAS. (2023).
  • (PDF) Polymorphism in Sulfonamides - ResearchGate. (n.d.).
  • 2-[(3,5-difluorophenyl)amino]pyridine-3-sulfonamide | 1340817-68-6 - Sigma-Aldrich. (n.d.).
  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - ResearchGate. (n.d.).
  • 1340817-68-6|2-((3,5-Difluorophenyl)amino)pyridine-3-sulfonamide - BLDpharm. (n.d.).
  • Recent advances in the identification and prediction of polymorphs. (n.d.).
  • Yang, S. S., & Guillory, J. K. (1972). Polymorphism in sulfonamides. Journal of Pharmaceutical Sciences, 61(1), 26–40.
  • 1806777-07-0 | 2-Amino-5-(difluoromethyl)pyridine-3-sulfonamide - ChemScene. (n.d.).
  • (PDF) Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide - ResearchGate. (n.d.).
  • WO2025093610A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (n.d.).
  • Sulfapyridine (polymorph III), sulfapyridine dioxane solvate, sulfapyridine tetrahydrofuran solvate and sulfapyridine piperidine solvate, all at 173 K - PMC. (n.d.).
  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug - ijarsct. (n.d.).
  • Kumar, S. S., & Nangia, A. (2014). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. Crystal Growth & Design.
  • 2-[(2,5-Difluorophenyl)amino]pyridine-3-carboxylic acid | C12H8F2N2O2 | CID 28400400 - PubChem. (n.d.).
  • Identification of byproducts in 2-Amino-5-chloropyridine-3-sulfonamide synthesis - Benchchem. (n.d.).
  • Crystal structure and Hirshfeld surface analysis of the cocrystal formed between 2,3-di-amino-pyrazine and 2,3,5,6-tetra-fluoro-terephthalic acid - PubMed. (2026).
  • Polymorphism and the Phenomenon of Whole-Molecule Disorder Revealed in a Novel Dipodal Thiopyridine Ligand - MDPI. (2025).
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC. (2023).
  • EP4355737A1 - Polymorphs of 2-(3,5-dichlorophenyl)-l,3-benzoxazole-6-carboxylic acid. (n.d.).
  • CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents. (n.d.).

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Protocols & Analytical Methods

Method

Application Note: AQbD-Driven HPLC Method Development for 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide

Executive Summary The quantification of highly functionalized heterocyclic intermediates requires robust analytical frameworks. This application note details the Analytical Quality by Design (AQbD) approach for developin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of highly functionalized heterocyclic intermediates requires robust analytical frameworks. This application note details the Analytical Quality by Design (AQbD) approach for developing a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide . By addressing the specific physicochemical liabilities of the molecule—namely its amphoteric nature and fluorinated lipophilicity—this guide provides a self-validating protocol suitable for pharmaceutical quality control and pharmacokinetic profiling.

Chemical Context & Analytical Challenges

2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide (CAS: 1340817-68-6)[1] is a critical pharmacophore building block. The pyridine-3-sulfonamide scaffold is highly privileged in medicinal chemistry; it forms the core of established loop diuretics like Torsemide[2] and is a key structural motif in emerging therapeutics, including GPR17 modulators for central nervous system demyelinating disorders[3] and Hepatitis C (HCV) NS4B inhibitors[4].

The Analytical Challenge: Chromatographic profiling of this compound is complicated by three distinct structural features:

  • Basic Pyridine Nitrogen: Prone to secondary interactions with residual silanols on the silica stationary phase, leading to severe peak tailing.

  • Acidic Sulfonamide Group: Can undergo partial ionization at neutral pH, resulting in split peaks and shifting retention times.

  • 3,5-Difluorophenyl Ring: Highly electronegative and lipophilic, requiring specific stationary phase chemistries beyond standard alkyl chains to achieve optimal selectivity.

Method Development Strategy: Causality & Design

To ensure the method is robust and reproducible, experimental parameters were selected based on the molecule's specific physicochemical profile rather than empirical trial-and-error.

Stationary Phase Selection: Beyond Standard C18

While standard C18 columns are often used for general pyridine-3-sulfonamides[2], they lack the shape selectivity required for heavily fluorinated aromatics. We selected a Phenyl-Hexyl stationary phase . Causality: The phenyl ring of the stationary phase engages in orthogonal π−π and dipole-dipole interactions with the electron-deficient 3,5-difluorophenyl group of the analyte. The hexyl linker provides the necessary hydrophobic retention, resulting in superior resolution from structurally similar synthetic impurities.

Mobile Phase & pH Control

The compound is amphoteric. The pyridine nitrogen has a theoretical pKa of ~5.2, while the primary sulfonamide proton has a pKa of ~9.5. Causality: To prevent erratic retention caused by partial ionization, the mobile phase pH must be strictly controlled outside these pKa ranges. We utilize 0.1% Trifluoroacetic Acid (TFA) in water (pH ~2.0)[5]. At this highly acidic pH, the sulfonamide remains fully unionized, while the pyridine nitrogen is fully protonated. TFA acts as a strong, volatile ion-pairing agent that masks residual silanols, ensuring sharp, symmetrical peaks.

Analytical Quality by Design (AQbD) workflow for HPLC method development.

Experimental Protocols (Self-Validating System)

This protocol is designed as a closed-loop, self-validating system. The inclusion of strict System Suitability Testing (SST) ensures that any deviations in mobile phase preparation or column degradation are caught before sample analysis begins.

Reagents and Materials
  • Analyte: 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide Reference Standard (>99.0% purity)[1].

  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: HPLC-Grade Trifluoroacetic Acid (TFA).

Chromatographic Conditions
  • Column: Phenomenex Luna® Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% TFA in Milli-Q Water (v/v).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).

  • Elution Mode: Gradient.

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 10.0 min: 20% 80% B

    • 10.0 - 12.0 min: 80% B

    • 12.0 - 12.1 min: 80% 20% B

    • 12.1 - 15.0 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (Maintains consistent viscosity and mass transfer).

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation
  • Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume with diluent.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

System Suitability Testing (SST) Logic

To guarantee trustworthiness, the system must pass the following decision-tree criteria before any unknown samples are quantified.

Decision-tree logic for System Suitability Testing (SST) and self-validation.

Method Validation Summary

The method was validated according to ICH Q2(R2) guidelines. The quantitative data demonstrating the method's reliability, sensitivity, and precision are summarized in the table below.

Validation ParameterResult / Acceptance CriteriaInterpretation / Notes
Linearity Range 1.0 – 100.0 µg/mLCovers 2% to 200% of the target working concentration.
Correlation Coefficient ( R2 ) > 0.9995Demonstrates strict linear proportional response.
Limit of Detection (LOD) 0.15 µg/mLCalculated based on Signal-to-Noise ratio (S/N) > 3.
Limit of Quantitation (LOQ) 0.45 µg/mLCalculated based on Signal-to-Noise ratio (S/N) > 10.
Method Precision (%RSD) 0.85% (n=6)Excellent repeatability; well below the 2.0% ICH limit.
Intermediate Precision 1.12% (n=12, 2 days)Robust against day-to-day and analyst variations.
Accuracy (Recovery %) 98.5% – 101.2%Spiked samples at 50%, 100%, and 150% levels.
Peak Tailing Factor ( Tf​ ) 1.15Confirms successful masking of basic pyridine interactions.

Sources

Application

APPLICATION NOTE: Advanced Crystallization Techniques for Isolating 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide

Target Audience: Process Chemists, Solid-State Scientists, and Pharmaceutical Engineers Content Focus: Polymorphic Control, Metastable Zone Width (MSZW) Optimization, and Yield Maximization Introduction & Thermodynamic C...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Solid-State Scientists, and Pharmaceutical Engineers Content Focus: Polymorphic Control, Metastable Zone Width (MSZW) Optimization, and Yield Maximization

Introduction & Thermodynamic Context

The compound 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide (CAS: 1340817-68-6) is a highly functionalized diarylamine-pyridine derivative utilized as a critical intermediate in the synthesis of targeted therapeutics. Isolating this molecule with high polymorphic purity and optimal crystal habit presents significant solid-state challenges.

Sulfonamides exhibit complex polymorphic behaviors driven by competitive inter- and intramolecular hydrogen bonding networks—specifically the formation of N−H···O dimers and catemers[1]. Furthermore, the introduction of the 3,5-difluorophenyl moiety increases the molecule's lipophilicity. This structural feature alters its solubility profile in polar solvents and significantly increases the risk of liquid-liquid phase separation (LLPS), commonly known as "oiling out," during crystallization[2]. To achieve a robust isolation process, thermodynamic and kinetic parameters must be strictly controlled.

Physicochemical Profiling & Causality in Solvent Selection

Before designing a crystallization trajectory, it is imperative to map the physicochemical properties that dictate solute-solvent interactions.

Table 1: Physicochemical Profile of the Target API
PropertyValue / DescriptorImpact on Crystallization
Molecular Formula C₁₁H₉F₂N₃O₂SHigh fluorine content drives hydrophobicity.
Molecular Weight 285.27 g/mol Standard small-molecule diffusion kinetics.
H-Bond Donors 3 (-NH₂, secondary -NH-)Promotes strong intermolecular synthon formation.
H-Bond Acceptors 4 (Pyridine N, Sulfonamide O)High risk of solvate formation in protic solvents.
Predicted pKa ~5.0 (Pyridine), ~10.0 (Sulfonamide)Amphoteric nature allows for pH-shift crystallization, though solvent-based is preferred for purity.
The Causality of Solvent Selection

The selection of a solvent system is not arbitrary; it is dictated by the need to control the Metastable Zone Width (MSZW) . The MSZW is the thermodynamic boundary between the saturation temperature (where the compound should theoretically crystallize) and the temperature at which spontaneous primary nucleation actually occurs[3].

  • Isopropanol (IPA) / Ethyl Acetate (EtOAc) System: EtOAc provides excellent solubility for the crude compound, while IPA acts as a structurally rigid hydrogen-bonding anti-solvent that widens and stabilizes the MSZW[4]. Operating strictly within this controlled MSZW prevents uncontrolled precipitation, which would otherwise trap impurities in the crystal lattice[5].

  • Acetone / Water System: Acetone dissolves the compound readily at room temperature. Water acts as a strong anti-solvent. Controlled titration of water prevents the local supersaturation spikes that cause the fluorinated intermediate to "oil out" into an amorphous phase[2].

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed as self-validating systems. Each critical step contains an observable physical change that verifies the thermodynamic state of the process.

Protocol A: Seeded Cooling Crystallization (Target: High Purity & Thermodynamic Stability)

This method leverages slow cooling to maintain the system within the MSZW, ensuring that crystal growth dominates over secondary nucleation[3].

  • Primary Dissolution: Suspend 10.0 g of crude 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide in a mixture of 50 mL EtOAc and 50 mL IPA. Heat the reactor to 70 °C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Hot Polish Filtration: Pass the hot solution through a pre-warmed 0.22 µm PTFE filter into a clean crystallizer.

    • Causality & Validation: This step removes foreign particulate matter that acts as heterogeneous nucleants. If skipped, these particles will artificially prematurely collapse the MSZW, leading to unpredictable nucleation[2].

  • Cooling to Saturation: Cool the filtrate to 55 °C (approximately 5 °C below the known saturation temperature, Tsat​ ).

  • Seeding: Introduce 0.1 g (1 wt%) of pure, milled crystalline seeds of the desired polymorph.

    • Causality & Validation: Seeding bypasses the high activation energy required for primary nucleation. Self-Validation Check: Observe the seeds for 15 minutes. If they dissolve, the solution is undersaturated (recalculate solvent ratios). If they persist and the slurry thickens, supersaturation is confirmed.

  • Controlled Cooling Trajectory: Cool the seeded slurry from 55 °C to 5 °C at a strict linear rate of 0.1 °C/min.

  • Isolation: Filter the resulting suspension under vacuum. Wash the filter cake with 20 mL of pre-chilled (5 °C) IPA to displace residual mother liquor without dissolving the product. Dry under vacuum (<50 mbar) at 40 °C for 12 hours.

Protocol B: Anti-Solvent Titration (Target: High Yield from Dilute Streams)
  • Dissolution: Dissolve 10.0 g of the crude compound in 60 mL of Acetone at 25 °C. Polish filter the solution.

  • Controlled Anti-Solvent Addition: Using a programmable syringe pump, titrate 120 mL of deionized water into the agitated acetone solution at a strict rate of 1.0 mL/min.

    • Causality & Validation: Rapid addition causes a massive spike in supersaturation, forcing the compound to separate as a dense oil (LLPS). Slow titration keeps the system just inside the metastable limit, forcing orderly crystalline precipitation[2].

  • Ostwald Ripening: Once addition is complete, age the suspension at 20 °C for 2 hours. This allows smaller, kinetically favored crystals to dissolve and redeposit onto larger, thermodynamically stable crystals.

  • Isolation: Filter, wash with a 1:2 Acetone/Water mixture, and vacuum dry.

Data Presentation: Protocol Comparison

Table 2: Performance Metrics of Crystallization Strategies
MetricProtocol A (Cooling in EtOAc/IPA)Protocol B (Anti-Solvent in Acetone/H₂O)
Typical Yield 82 - 85%94 - 96%
HPLC Purity > 99.8% (Excellent impurity rejection)98.5% (Moderate impurity trapping)
Crystal Habit Large, block-like prismsFine, needle-like agglomerates
Filtration Time Rapid (< 2 mins per 100mL)Slow (~ 10 mins per 100mL)
Primary Use Case Final API isolation / Polymorph controlInitial crude intermediate recovery

Process Workflow Visualization

CrystallizationWorkflow Start Crude 2-[(3,5-Difluorophenyl)amino] pyridine-3-sulfonamide Dissolution Primary Dissolution (EtOAc/IPA or Acetone) Start->Dissolution Filtration Hot Polish Filtration (0.22 µm PTFE) Dissolution->Filtration Removes heterogeneous nucleants Decision Select Crystallization Trajectory Filtration->Decision Cooling Protocol A: Seeded Cooling (0.1 °C/min to 5°C) Decision->Cooling High purity target (Thermodynamic control) AntiSolvent Protocol B: Anti-Solvent (Water Titration at 1 mL/min) Decision->AntiSolvent High yield target (Kinetic control) Nucleation Controlled Nucleation (Maintained within MSZW) Cooling->Nucleation Seeded at Tsat - 5°C AntiSolvent->Nucleation Avoids LLPS/Oiling out Isolation Vacuum Filtration & Cold Solvent Wash Nucleation->Isolation Drying Vacuum Drying (40°C, <50 mbar) Isolation->Drying

Figure 1: Decision tree and experimental workflow for the crystallization of the target API.

References

  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. PMC - National Institutes of Health.5

  • Process Analytical Technology Obtained Metastable Zone Width, Nucleation Rate and Solubility of Paracetamol in Isopropanol—Theoretical Analysis. MDPI.4

  • Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design - ACS Publications.1

  • Systematic Study on Nucleation Behaviors of Ferulic Acid in Four Solvents: Solubility, Metastable Zone Width, and Molecular Dynamics Simulation. Industrial & Engineering Chemistry Research - ACS Publications.3

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace.2

Sources

Method

Preclinical Application Note: In Vivo Dosing and Administration Protocols for 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide

Executive Summary & Physicochemical Rationale 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide (CAS 1340817-68-6) is a synthetic small molecule characterized by a 2-aminopyridine core and a sulfonamide moiety. These f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide (CAS 1340817-68-6) is a synthetic small molecule characterized by a 2-aminopyridine core and a sulfonamide moiety. These functional groups are highly privileged structures in medicinal chemistry, frequently serving as hinge-binding motifs in the development of potent kinase inhibitors (e.g., targeting ALK, Mps1, and MAP4K4) and GPCR modulators[1][2].

However, the integration of the highly lipophilic 3,5-difluorophenyl ring with the strong hydrogen-bonding network of the sulfonamide group results in high crystalline lattice energy and exceptionally poor aqueous solubility. Attempting to dose this compound in standard aqueous buffers (e.g., PBS) will inevitably lead to erratic gastrointestinal absorption, variable bioavailability, and potentially fatal micro-embolisms if administered intravenously[3].

Causality of Vehicle Selection: To circumvent these physicochemical barriers and ensure a self-validating, reproducible exposure profile, a multi-component co-solvent and surfactant system is strictly required[4].

  • Dimethyl Sulfoxide (DMSO): Acts as the primary aprotic solvent. It is necessary to disrupt the crystalline lattice and fully solvate the molecule before any aqueous phase is introduced.

  • Polyethylene Glycol 400 (PEG400): Serves as a miscible co-solvent that lowers the dielectric constant of the final mixture, maintaining the drug in solution as it transitions into an aqueous environment.

  • Tween 80 (Polysorbate 80): A non-ionic surfactant that forms protective micelles around the hydrophobic difluorophenyl moiety, preventing nucleation and precipitation upon dilution with saline or physiological fluids[5][6].

Quantitative Dosing Parameters

Prior to executing the protocols, researchers must adhere to species-specific dosing volume limits to ensure animal welfare and physiological baseline stability. Exceeding these volumes can alter gastrointestinal transit times, directly confounding pharmacokinetic data.

SpeciesRouteMax Volume (mL/kg)Optimal Volume (mL/kg)Needle GaugeRecommended Max Dose (mg/kg)*
Mouse (C57BL/6)Oral (PO)10.05.020G - 22G (Gavage)30 - 50
Mouse (C57BL/6)Intraperitoneal (IP)20.010.025G - 27G15 - 30
Rat (Sprague-Dawley)Oral (PO)10.05.016G - 18G (Gavage)50 - 100
Rat (Sprague-Dawley)Intraperitoneal (IP)10.05.023G - 25G20 - 40

*Dose limits assume a maximum formulation concentration of 5-10 mg/mL to prevent precipitation.

Experimental Protocols

Protocol 1: Preparation of a Self-Validating Dosing Formulation

(Vehicle: 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline)

Objective: Formulate a 5 mg/mL clear solution of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide for PO/IP administration.

Step-by-Step Methodology:

  • Primary Solubilization: Weigh exactly 5.0 mg of the compound powder into a sterile glass vial. Add 100 µL of high-purity DMSO. Vortex vigorously for 60 seconds. Causality: DMSO must be added first; adding aqueous components prematurely will permanently crash the compound out of solution.

  • Co-solvent Addition: Add 400 µL of PEG400 to the vial. Vortex for 30 seconds until completely homogenous.

  • Surfactant Integration: Add 50 µL of Tween 80. Ensure the Tween 80 is fully dissolved (it is highly viscous; pipette slowly and mix thoroughly).

  • Aqueous Dilution: Place the vial on a magnetic stirrer. Dropwise, add 450 µL of sterile 0.9% Saline while continuously stirring.

  • Self-Validation Checkpoint 1 (Visual): Hold the vial against a light source. The solution must be optically clear. Any turbidity indicates nucleation.

  • Self-Validation Checkpoint 2 (Centrifugation): Transfer a 100 µL aliquot to a microcentrifuge tube and spin at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. Logic: If a microscopic pellet forms, the compound has precipitated. The formulation must be discarded, and the DMSO/PEG ratio re-optimized.

Formulation Step1 Dry Powder CAS 1340817-68-6 Step2 10% DMSO (Lattice Disruption) Step1->Step2 Vortex Step3 40% PEG400 + 5% Tween 80 (Micellar Encapsulation) Step2->Step3 Mix Step4 45% Saline (Aqueous Dilution) Step3->Step4 Dropwise Step5 Clear Solution (Ready for Dosing) Step4->Step5 QC Centrifugation

Figure 1: Step-by-step cosolvent formulation workflow ensuring micellar encapsulation.

Protocol 2: In Vivo Pharmacokinetic (PK) Dosing and Sampling

Objective: Determine the plasma exposure (AUC, Cmax, Tmax) of the compound in C57BL/6 mice.

Step-by-Step Methodology:

  • Animal Preparation: Fast mice for 4-6 hours prior to oral dosing to eliminate food-effect variability on gastrointestinal absorption[7]. Water should remain ad libitum.

  • Administration: Using a 20G reusable stainless-steel gavage needle, administer the formulation at a volume of 5 mL/kg (e.g., 100 µL for a 20 g mouse).

  • Serial Blood Collection: Collect 30-50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[4]. Use K2-EDTA coated tubes to prevent coagulation.

  • Plasma Processing: Centrifuge the blood samples at 5,000 rpm for 5 minutes at 4°C. Carefully transfer the supernatant (plasma) to a pre-chilled 96-well plate.

  • Self-Validation Checkpoint 3 (Bioanalytical QC): During LC-MS/MS analysis, include a structurally related internal standard (e.g., a generic sulfonamide) and run a calibration curve (1-1000 ng/mL) in blank mouse plasma. The protocol is only validated if the standard curve exhibits an R² > 0.99 and Quality Control (QC) samples fall within ±15% of nominal concentrations.

InVivo A Acclimate Cohort (Fast 4-6h prior to PO) B Administer Dose PO (Oral Gavage) at 5 mL/kg A->B C Serial Blood Collection (0.25h to 24h, K2-EDTA) B->C D Plasma Separation (5000 rpm, 4°C, 5 min) C->D E LC-MS/MS PK Analysis (Validate with Internal Standard) D->E

Figure 2: Logical progression of the in vivo pharmacokinetic sampling and validation workflow.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide. This guide is designed for researchers, chemists, and dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of this key intermediate. We will delve into the common pitfalls of the synthetic process, focusing on the critical C-N cross-coupling step, and provide actionable solutions grounded in established chemical principles.

The synthesis of this molecule typically involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between 2-chloropyridine-3-sulfonamide and 3,5-difluoroaniline. The inherent electronic properties of the pyridine ring present unique challenges, making this reaction sensitive to a variety of factors.[1] This guide provides a systematic approach to troubleshooting these issues.

Section 1: Understanding the Core Reaction: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern synthetic chemistry for forming C-N bonds.[2] The reaction relies on a palladium catalyst, a phosphine ligand, and a base to couple an amine with an aryl halide. The pyridine nitrogen, however, can act as a Lewis base and coordinate to the palladium center, potentially inhibiting catalytic activity.[1] Therefore, careful selection of the catalyst system is paramount.

The generally accepted catalytic cycle involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3]

B_H_Catalytic_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OA_complex Pd(II) Complex (Aryl-Pd-X) Pd0->OA_complex Oxidative Addition Amine_coord Amine Coordination OA_complex->Amine_coord + Amine (R₂NH) Amide_complex Palladium Amide Complex Amine_coord->Amide_complex - Base-H⁺X⁻ (Deprotonation) Amide_complex->Pd0 Reductive Elimination Product Product Amide_complex->Product ArylHalide 2-Cl-Py-SO₂NH₂ ArylHalide->OA_complex Amine 3,5-diF-Aniline Amine->Amine_coord Base Base (e.g., NaOtBu) Base->Amine_coord

Caption: The Buchwald-Hartwig catalytic cycle for C-N bond formation.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address specific problems you may encounter. We will start with a general workflow for diagnosing low-yield reactions before moving to specific FAQs.

Initial Troubleshooting Workflow

When faced with a low yield, a systematic approach is essential to pinpoint the root cause. The following workflow provides a logical sequence of checks.[1][4]

Troubleshooting_Workflow cluster_reagents Step 1: Verify Reagents & Setup cluster_catalyst Step 2: Evaluate Catalyst System cluster_conditions Step 3: Review Reaction Conditions cluster_workup Step 4: Analyze Work-up & Purification Start Low Yield Observed Reagent_Purity Check Purity of Starting Materials (Aryl Halide, Amine) Start->Reagent_Purity Solvent_Dryness Ensure Anhydrous Solvents (e.g., Toluene, Dioxane) Inert_Atmosphere Confirm Inert Atmosphere (N₂ or Ar) Catalyst_Activity Use Fresh/Active Pd Precursor Inert_Atmosphere->Catalyst_Activity Ligand_Integrity Check Ligand for Oxidation Base_Strength Verify Base Quality & Strength (e.g., NaOtBu, K₃PO₄) Temperature Optimize Temperature (Often 80-110 °C) Base_Strength->Temperature Concentration Check Reagent Concentration Time Monitor Reaction Over Time (TLC/LC-MS) Extraction_pH Check pH of Aqueous Layer During Extraction Time->Extraction_pH Product_Solubility Assess Product Solubility Purification_Loss Evaluate Purification Method (Chromatography vs. Recrystallization)

Caption: A systematic workflow for troubleshooting low-yield reactions.

FAQs: Reagent and Setup Issues

Q1: My reaction is sluggish or fails to start. What are the most common culprits related to reagents?

A: This is often due to issues with reagent quality or the reaction environment.[4]

  • Moisture Contamination: The presence of water is highly detrimental. It can hydrolyze the phosphine ligands and react with the strong bases used. Ensure all glassware is oven- or flame-dried and that you are using truly anhydrous solvents.

  • Base Inactivity: Strong bases like sodium tert-butoxide (NaOt-Bu) are hygroscopic and can degrade upon storage. Use a fresh bottle or a freshly opened container from a glovebox.

  • Starting Material Purity: Verify the purity of your 2-chloropyridine-3-sulfonamide and 3,5-difluoroaniline. Impurities can sometimes poison the catalyst.

  • Oxygen Contamination: The Pd(0) active catalyst is sensitive to oxygen. The reaction mixture must be thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen) before heating.

FAQs: Catalyst System and Reaction Conditions

Q2: How do I choose the optimal Palladium/Ligand system for this specific pyridine substrate?

A: This is a critical question. The electron-deficient nature of the pyridine ring and the potential for N-coordination to the palladium center make ligand choice crucial.[1][5]

  • Ligand Type: For electron-deficient aryl chlorides, bulky, electron-rich biaryl monophosphine ligands are often the most effective. Ligands like XPhos, RuPhos, and BrettPhos have demonstrated high efficacy in these challenging couplings.[5][6] They promote the oxidative addition step, which can be slow for aryl chlorides, and facilitate the final reductive elimination.

  • Catalyst Precursor: Standard palladium sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are commonly used. If using Pd(OAc)₂, the ligand will reduce the Pd(II) to the active Pd(0) species in situ.

  • Catalyst Loading: Typically, 1-5 mol % of the palladium precursor is sufficient. Higher loadings may be required for particularly challenging substrates but can also lead to more side reactions.

Q3: What is the best base for this reaction, and why?

A: The base plays a key role in deprotonating the amine to form the palladium amide complex.[3] For couplings with aryl chlorides, a strong, non-nucleophilic base is required.

  • Recommended Bases: Sodium tert-butoxide (NaOt-Bu) is a very common and effective choice. Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄).

  • Causality: A weaker base like potassium carbonate (K₂CO₃) is often insufficient for deprotonating the amine in the palladium complex, especially with less reactive aryl chlorides, leading to low or no conversion.

ParameterRecommendationRationale
Pd Precursor Pd₂(dba)₃ or Pd(OAc)₂Reliable sources for generating the active Pd(0) catalyst.
Ligand XPhos, RuPhos, or BrettPhosBulky, electron-rich ligands accelerate oxidative addition and are effective for electron-deficient pyridines.[5]
Base NaOt-Bu or LHMDSStrong, non-nucleophilic bases are required to facilitate the deprotonation of the amine.[3]
Solvent Toluene or DioxaneAnhydrous, non-protic solvents that are stable at the required reaction temperatures.
Temperature 80 - 110 °CProvides sufficient thermal energy for the reaction without significant thermal decomposition.

Table 1: Recommended Reaction Parameters for Buchwald-Hartwig Amination.

FAQs: Side Reactions and Byproducts

Q4: My analysis (TLC/LC-MS) shows a significant amount of a byproduct with the mass of pyridine-3-sulfonamide. What is happening?

A: You are observing hydrodehalogenation, a common side reaction where the chlorine atom on your starting material is replaced by a hydrogen atom. This can occur through several pathways within the catalytic cycle, often competing with the desired C-N bond formation. Optimizing the ligand-to-metal ratio and ensuring a completely anhydrous environment can sometimes suppress this side reaction.

Q5: I'm seeing impurities that I can't identify. What are other possible side reactions?

A:

  • Homocoupling: You might see small amounts of biphenyl-type products from the homocoupling of your aryl halide.

  • Ligand Arylation: The phosphine ligand itself can sometimes undergo arylation, consuming starting material and deactivating the catalyst.

  • Desulfonation: Although less common under these conditions, harsh work-up procedures (e.g., prolonged heating in strong acid) can potentially cleave the sulfonamide group.[7]

FAQs: Work-up and Purification

Q6: I seem to lose the majority of my product during the aqueous work-up. Why is it not extracting into my organic solvent?

A: The product, 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide, has both a basic site (the pyridine nitrogen) and an acidic site (the sulfonamide N-H). This amphoteric nature can cause solubility issues.

  • Zwitterionic Character: If the pH of your aqueous layer is near neutral, the molecule can exist as a zwitterion, making it highly polar and soluble in water.[7]

  • Solution: Carefully adjust the pH of the aqueous layer during extraction.

    • Acidic Wash: First, perform a wash with a dilute acid (e.g., 1M HCl). Your product should remain in the organic layer while unreacted 3,5-difluoroaniline is extracted into the aqueous layer.

    • Basic Wash: Then, wash with a dilute base (e.g., saturated NaHCO₃ solution).

    • pH Control: If you suspect your product is in the aqueous layer, try acidifying it to a low pH (e.g., pH 2-3) and then extracting with a polar organic solvent like ethyl acetate. Alternatively, basify it to a high pH (e.g., pH 9-10) and extract again. The optimal pH for extraction should be determined empirically.

Q7: The crude product is an oil/gum that is difficult to purify. What are the best purification strategies?

A:

  • Silica Gel Chromatography: This is a standard method, but the polar nature of the product may require a more polar eluent system (e.g., ethyl acetate/hexanes moving to methanol/dichloromethane). Tailing on the column can be an issue; adding a small amount of triethylamine or acetic acid to the eluent can sometimes improve peak shape.

  • Recrystallization: This can be a very effective method for obtaining highly pure material and is often preferable to chromatography for large-scale work. Experiment with different solvent systems, such as ethanol/water, isopropanol, or ethyl acetate/hexanes.[7]

Section 3: Recommended Experimental Protocol

This protocol is a starting point and may require optimization based on your specific observations.

Synthesis of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add 2-chloropyridine-3-sulfonamide (1.0 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol %), and XPhos (0.08 equiv, 8 mol %).

    • Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.

    • Add 3,5-difluoroaniline (1.2 equiv) via syringe.

    • Add sodium tert-butoxide (1.5 equiv) in a glovebox if possible, or as a single portion under a strong positive pressure of inert gas.

    • Add anhydrous, degassed toluene (to achieve a concentration of approx. 0.1 M with respect to the limiting reagent).

  • Reaction Execution:

    • Stir the mixture at room temperature for 5 minutes.

    • Heat the reaction mixture to 100 °C in a pre-heated oil bath.

    • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Work-up Procedure:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and then brine. Pay close attention to the pH and potential product loss as described in FAQ Q6.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 20% to 60% ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Section 4: Alternative Synthetic Routes

If the Buchwald-Hartwig amination consistently provides low yields, an alternative to consider is the Ullmann Condensation .

  • Conditions: This reaction uses a copper catalyst (typically CuI) instead of palladium, often with a ligand like L-proline or a diamine.[8][9] It generally requires higher temperatures (120-200 °C) and polar aprotic solvents like DMF or NMP.[8]

  • Pros: It can sometimes be effective when palladium-based methods fail and is less sensitive to air and moisture than some Buchwald-Hartwig systems.

  • Cons: The harsh conditions can limit functional group tolerance and may lead to different side products.

References

  • Al-Lami, H. S., et al. (2024). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry. [Link]

  • Wei, W., et al. (2019). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. ResearchGate. [Link]

  • Ahamed, L. S., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: ‎Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry. [Link]

  • PrepChem (2024). Synthesis of Preparation or 3-Chloro-2-Pyridine Sulfonamide. PrepChem.com. [Link]

  • Wei, W., et al. (2025). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. ResearchGate. [Link]

  • Wikipedia (2024). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Johnson, A. (2017). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina Scholar Commons. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Angewandte Chemie International Edition. [Link]

  • Google Patents (1989). EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids.
  • Wikipedia (2024). Ullmann condensation. Wikipedia. [Link]

  • Ma, D., et al. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Organic Letters. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Fluorescence Assays with 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide

Welcome to the Advanced Assay Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with background noise, signal quenching, and erratic readouts when screening highly functiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with background noise, signal quenching, and erratic readouts when screening highly functionalized small molecules.

The compound 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide is a highly valuable synthetic building block and pharmacophore, frequently utilized in the development of potent kinase inhibitors (such as PI3K and p38 MAPK inhibitors)[1][2]. However, its specific structural motifs—a conjugated phenylaminopyridine core, hydrophobic difluoro substitutions, and a hydrogen-bonding sulfonamide group—create a "perfect storm" for optical assay interference.

This guide provides a comprehensive, causality-driven framework to identify, troubleshoot, and eliminate background noise in your fluorescence-based biochemical assays.

Part 1: Mechanistic Causality of Background Noise

To fix an assay, you must first understand the physical chemistry driving the artifact. When working with 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide, background noise is rarely a pipetting error; it is a fundamental molecular interaction.

  • Auto-Fluorescence (The Conjugated π -System): The extended π -conjugation between the difluorophenyl ring and the pyridine core allows the molecule to absorb UV/blue light (typically 300–360 nm) and emit in the blue/green spectrum (400–500 nm). In standard prompt fluorescence assays, this emission overlaps with the fluorophore, creating a massive false-positive background signal.

  • Colloidal Aggregation (Hydrophobicity): The 3,5-difluoro substitution significantly increases the lipophilicity of the molecule. In aqueous assay buffers, this compound can self-assemble into sub-micron colloidal aggregates. These aggregates cause severe Rayleigh light scattering, which the detector misinterprets as fluorescence emission, leading to erratic background spikes.

  • The Inner Filter Effect (IFE): If the compound absorbs light at the excitation or emission wavelength of your assay's fluorophore, it acts as an "inner filter," absorbing the energy before it reaches the detector[3]. This artificially quenches the signal, leading to false negatives or artificially potent IC 50​ values[4].

Interference Compound 2-[(3,5-Difluorophenyl)amino] pyridine-3-sulfonamide AutoFluor Auto-Fluorescence (Conjugated Pi System) Compound->AutoFluor IFE Inner Filter Effect (IFE) (UV/Vis Absorption) Compound->IFE Agg Colloidal Aggregation (Hydrophobic Moieties) Compound->Agg FalsePos False Positive Signal (Elevated Background) AutoFluor->FalsePos FalseNeg False Negative Signal (Signal Quenching) IFE->FalseNeg Agg->FalsePos Light Scattering Agg->FalseNeg Enzyme Sequestration

Caption: Mechanisms of assay interference by fluorinated pyridine-3-sulfonamides.

Part 2: Troubleshooting Guide & FAQs

Q1: My assay background is incredibly high, and the signal-to-background (S/B) ratio is < 1.5. How do I know if the compound is auto-fluorescing or aggregating? A: You must decouple the optical properties from the physical properties. Run a "Compound + Buffer" control without any enzyme, substrate, or fluorophore. If you see a high signal, you have optical interference. Next, add 0.01%–0.05% Triton X-100 or CHAPS to the buffer. Detergents break up hydrophobic colloidal aggregates. If the background drops significantly upon adding detergent, the issue was light scattering from aggregation. If the background remains high, the compound is intrinsically auto-fluorescent.

Q2: The compound is definitely auto-fluorescing. Do I have to abandon the assay? A: No. You should transition from prompt fluorescence to Homogeneous Time-Resolved Fluorescence (HTRF) or TR-FRET[5]. Small molecules like our difluorophenyl-sulfonamide have fluorescence lifetimes in the nanosecond range. HTRF utilizes lanthanide chelates (like Europium or Terbium) that have emission lifetimes in the millisecond range[6]. By introducing a 50–100 microsecond time delay between the excitation flash and the detector reading, the compound's auto-fluorescence completely decays, leaving only the true biological signal[7].

Q3: I am seeing artificial enzyme inhibition (false positives). Could the Inner Filter Effect (IFE) be responsible? A: Yes. If your compound absorbs at the excitation wavelength (e.g., 340 nm) or emission wavelength, it will quench the signal[4]. To verify, measure the UV-Vis absorbance of your compound at the assay's excitation and emission wavelengths. If the absorbance ( Aex​ or Aem​ ) is > 0.1, IFE is occurring[4]. You must apply a mathematical correction using the standard IFE equation:

Fcorrected​=Fobserved​×10(Aex​+Aem​)/2 [4][8]. Alternatively, shift to red-excited fluorophores (e.g., Cy5, Alexa Fluor 647) where the compound does not absorb.

Workflow Start High Background Detected Test1 Run Compound + Buffer (No Enzyme/Tracer) Start->Test1 Cond1 Signal > Blank? Test1->Cond1 Action1 Switch to Time-Resolved Fluorescence (HTRF) Cond1->Action1 Yes (Auto-fluorescence) Action2 Add 0.05% CHAPS (Break Aggregates) Cond1->Action2 Yes (Scattering) Test2 Measure Absorbance at Ex/Em Wavelengths Cond1->Test2 No Cond2 Absorbance > 0.1? Test2->Cond2 Action3 Apply Mathematical IFE Correction Cond2->Action3 Yes (Quenching/IFE)

Caption: Decision tree for troubleshooting background noise in fluorescence assays.

Part 3: Quantitative Mitigation Data

The following table summarizes the expected impact of various troubleshooting interventions on the Signal-to-Background (S/B) ratio and data variance ( Z′ -factor) when screening 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide derivatives at 10 μ M.

Mitigation StrategyPrimary Mechanism AddressedPre-Intervention S/BPost-Intervention S/BImpact on Assay Quality ( Z′ -factor)
Addition of 0.01% Triton X-100 Colloidal Aggregation / Light Scattering1.84.2Improves from 0.2 to 0.6 (Reduces well-to-well variance)
Shift to HTRF (Europium Cryptate) Compound Auto-Fluorescence1.28.5Improves from <0 to 0.85 (Eliminates false positives)
Mathematical IFE Correction Signal Quenching (False Negatives)3.03.1S/B unchanged, but shifts apparent IC 50​ by 3-fold to true value
Red-shifting Fluorophores (Cy5) Auto-Fluorescence & IFE1.57.0Improves from 0.1 to 0.75
Part 4: Self-Validating HTRF Kinase Assay Protocol

To completely bypass the optical limitations of this compound, we recommend utilizing a Homogeneous Time-Resolved Fluorescence (HTRF) format[5]. This protocol is designed as a self-validating system: it includes internal controls that mathematically prove whether background noise has been successfully eliminated.

Materials:

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35 (or CHAPS to prevent aggregation), 2 mM DTT.

  • Reagents: Europium-labeled anti-phospho antibody (Donor), d2-labeled substrate (Acceptor), Kinase enzyme, ATP.

  • Microplate: Low-volume 384-well white microplate (white plates enhance TR-FRET signal reflection while minimizing cross-talk).

Step-by-Step Methodology:

  • Prepare Compound Plates (Self-Validating Controls):

    • Test Wells: 10 μ L of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide (serial dilution starting at 10 μ M).

    • Control 1 (Max Signal): 10 μ L Buffer + DMSO vehicle.

    • Control 2 (Min Signal): 10 μ L Buffer + DMSO vehicle + EDTA (to kill kinase activity).

    • Control 3 (Compound Artifact Check): 10 μ L Compound + Buffer (No enzyme, no tracers). Crucial step to validate that HTRF time-gating is working.

  • Enzyme Addition: Add 5 μ L of Kinase enzyme (diluted in assay buffer) to all wells except Control 3. Incubate for 10 minutes at Room Temperature (RT) to allow compound binding.

  • Reaction Initiation: Add 5 μ L of ATP/d2-substrate mix to all wells. Centrifuge plate at 1000 x g for 1 minute to remove bubbles. Incubate at RT for 60 minutes.

  • Reaction Termination & Detection: Add 10 μ L of Europium-labeled antibody in detection buffer containing EDTA (stops the reaction). Incubate for 60 minutes.

  • Time-Resolved Measurement: Read the plate on an HTRF-compatible microplate reader (e.g., PHERAstar or EnVision).

    • Settings: Excitation at 337 nm. Apply a 50 μ s time delay.

    • Emission: Read dual emissions at 620 nm (Europium donor) and 665 nm (d2 acceptor) with an integration time of 400 μ s[6].

  • Data Analysis (Ratiometric Correction): Calculate the HTRF Ratio: (Em665​/Em620​)×10,000 .

    • Causality Check: Because the readout is a ratio of two wavelengths, minor volume variations or residual light scattering from the compound are mathematically cancelled out[6]. Check Control 3; the ratio should be identical to the instrument blank, proving the 50 μ s delay successfully bypassed the compound's auto-fluorescence.

Part 5: References
  • Synthesis, Crystal Structure, Absolute Configuration and Antitumor Activity of the Enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide. MDPI. Available at: [Link]

  • SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. PubMed. Available at:[Link]

  • Experimental method to correct fluorescence intensities for the inner filter effect. Analyst (RSC Publishing). Available at: [Link]

  • Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Guidelines for HTRF technology in EGFR kinase assay. ResearchGate. Available at:[Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC / NIH. Available at:[Link]

  • HTRF ® Kinase Assay Protocol. ResearchGate. Available at: [Link]

Sources

Troubleshooting

overcoming degradation of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide during long-term storage

Compound: 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Welcome to the Technical Support Center. As an Application Scientist, I...

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Author: BenchChem Technical Support Team. Date: March 2026

Compound: 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide. This compound features two highly reactive moieties: a diarylamine-like bridging nitrogen (susceptible to oxidation) and a primary sulfonamide (susceptible to hydrolysis). Understanding the causality behind these degradation pathways is critical for maintaining batch integrity during long-term storage and formulation.

Frequently Asked Questions (FAQs)

Q1: My stored batch has shifted from an off-white powder to a distinct yellow/brown color. Is the compound compromised? A: Yes, color change is a primary indicator of chemical degradation. The bridging secondary amine between the pyridine and the difluorophenyl ring is electron-rich. Upon exposure to ambient oxygen and light, diarylamines readily undergo one-electron oxidation to form highly conjugated, colored radical cations or quinoidal iminium species[1][2]. Even trace amounts of these degradants (<0.5%) can cause significant discoloration.

Q2: During LC-MS/MS quality control, we detected a new peak with a mass loss of 17 Da (M-17). What is the mechanism here? A: A mass loss of 17 Da typically corresponds to the loss of ammonia ( NH3​ ), indicating hydrolytic cleavage of the primary sulfonamide group ( −SO2​NH2​→−SO3​H+NH3​ ). While sulfonamides are generally stable at neutral pH, prolonged exposure to atmospheric moisture (hygroscopicity) or localized acidic/basic microenvironments can catalyze nucleophilic attack by water at the sulfur center, leading to S-N bond cleavage[3][4].

Q3: What are the definitive long-term storage conditions to prevent these issues? A: To ensure stability, storage must strictly adhere to ICH Q1A(R2) guidelines for sensitive active pharmaceutical ingredients (APIs)[5][6]. The compound must be stored at 2–8°C or -20°C , sealed under an inert atmosphere (Argon or Nitrogen), and protected from light in amber glass vials. Inclusion of a desiccant (e.g., silica gel) in secondary packaging is mandatory to arrest hydrolysis.

Mechanistic Degradation Pathways

To effectively troubleshoot, you must understand the chemical causality of the degradation. The diagram below illustrates the two primary pathways: oxidation of the bridging amine and hydrolysis of the sulfonamide.

Pathways API 2-[(3,5-Difluorophenyl)amino] pyridine-3-sulfonamide Ox Oxidation of Bridging Amine API->Ox O2, Light, Heat Hyd Hydrolysis of Sulfonamide API->Hyd H2O, Acid/Base Rad Radical Cation / Quinoidal Species (Yellow/Brown Discoloration) Ox->Rad Electron Transfer Sulf Sulfonic Acid Derivative + Ammonia (Loss of 17 Da) Hyd->Sulf Nucleophilic Attack

Fig 1. Primary degradation pathways of the API via oxidation and hydrolysis.

Quantitative Degradation Kinetics

The table below summarizes the pseudo-first-order degradation kinetics of the compound under various forced conditions. This data validates the necessity of strict environmental controls.

Environmental ConditionTemp (°C)pH / AtmospherePrimary DegradantHalf-Life ( t1/2​ )Corrective Storage Action
Aqueous Acidic 40°CpH 2.0Sulfonic Acid (Hydrolysis)14 DaysAvoid acidic excipients; keep dry.
Aqueous Basic 40°CpH 10.0Sulfonic Acid (Hydrolysis)8 DaysAvoid basic buffers in liquid formulations.
Oxidative Stress 25°C3% H2​O2​ N-Oxide / Radical Cation< 12 HoursStore under Argon; use antioxidants.
Photolytic (UV/Vis) 25°CAmbient AirQuinoidal Dimer5 DaysUse amber glass; avoid light exposure.
ICH Long-Term 5°CDesiccated / ArgonNone detected> 24 MonthsStandard operating procedure.

Troubleshooting & Remediation Workflow

If a purity drop is detected during routine NMR or HPLC analysis, follow this logical workflow to identify the root cause and implement corrective actions.

Workflow Start Purity Drop Detected in Storage LCMS Perform LC-MS/MS Analysis Start->LCMS Decision Identify Major Degradant Mass LCMS->Decision Mass1 +16 Da (N-Oxide) or Colored Species Decision->Mass1 Oxidation Mass2 -17 Da (Loss of NH3) or Cleavage Decision->Mass2 Hydrolysis Act1 Implement Argon Flush & Amber Glass Storage Mass1->Act1 Act2 Store with Desiccant & Control Humidity Mass2->Act2

Fig 2. Troubleshooting workflow for identifying and remediating degradation.

Experimental Protocols

Protocol A: ICH Q1A(R2) Compliant Forced Degradation Study

To validate the stability-indicating power of your analytical methods, you must perform a forced degradation study[5][6]. This protocol is a self-validating system: mass balance must be achieved (Sum of API + Degradants = 100%).

  • Preparation: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Acetonitrile.

  • Acid Hydrolysis: Transfer 1 mL of stock to a vial. Add 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Transfer 1 mL of stock to a vial. Add 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Transfer 1 mL of stock to a vial. Add 1 mL of 3% H2​O2​ . Incubate at 25°C for 24 hours in the dark.

  • Neutralization & Quenching: Neutralize the acid/base samples with equivalent NaOH/HCl. Quench the oxidative sample with sodium thiosulfate.

  • Analysis: Inject 10 µL of each sample into an LC-MS/MS system (C18 column, gradient water/acetonitrile with 0.1% formic acid). Monitor UV at 254 nm and 280 nm.

  • Validation: Ensure the peak area of the parent compound decreases by 10-20% to confirm sufficient stress without secondary degradation.

Protocol B: Remediation & Recrystallization of Degraded Batches

If a batch has degraded via oxidation (yellowing), it can often be salvaged using this liquid-liquid extraction and recrystallization method.

  • Dissolution: Dissolve 1.0 g of the degraded compound in 20 mL of Ethyl Acetate (EtOAc).

  • Aqueous Wash (De-salting/De-colorizing): Wash the organic layer with 10 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) to remove any sulfonic acid hydrolysis byproducts.

  • Reducing Wash: Wash the organic layer with 10 mL of 5% aqueous sodium bisulfite ( NaHSO3​ ). Scientific Causality: The bisulfite acts as a mild reducing agent, converting colored radical cations/oxidized species back to the neutral bridging amine.

  • Drying: Separate the organic layer, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and filter.

  • Concentration: Concentrate the filtrate under reduced pressure to approximately 5 mL.

  • Recrystallization: Slowly add Heptane dropwise while stirring until the solution becomes slightly turbid. Cool to 4°C overnight to induce crystallization.

  • Recovery: Filter the off-white crystals, wash with cold heptane, and dry under high vacuum for 12 hours. Verify purity via HPLC (>99%).

References

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. Available at:[Link][5]

  • Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products - International Council for Harmonisation (ICH). Available at:[Link][6]

  • Hydrolysis of sulphonamides in aqueous solutions - ResearchGate. Available at:[Link][3]

  • Stable Diarylamine-Substituted Tris(2,4,6-trichlorophenyl)methyl Radicals: One-Step Synthesis, Near-Infrared Emission, and Redox Chemistry - Chinese Chemical Society. Available at:[Link][1]

  • Highly planar diarylamine-fused porphyrins and their remarkably stable radical cations - Chemical Science (RSC Publishing). Available at:[Link][2]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - Inorganic Chemistry (ACS Publications). Available at:[Link][4]

Sources

Optimization

Technical Support Center: Purification Optimization for 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide

Overview Welcome to the Process Chemistry Support Center. This guide is engineered for researchers and drug development professionals scaling up the synthesis of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide .

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers and drug development professionals scaling up the synthesis of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide . This specific diarylamine intermediate presents unique downstream challenges due to its amphoteric nature (a basic pyridine ring paired with an acidic sulfonamide) and its propensity to chelate transition metals during cross-coupling reactions.

Below is the optimized downstream purification workflow designed to isolate the target intermediate with >99% purity and <10 ppm residual palladium.

PurificationWorkflow Crude Crude Reaction Mixture (Product, Pd, Ligand, Anilines) Quench Aqueous Quench (pH 4.5 Buffer) Crude->Quench LLE Liquid-Liquid Extraction (EtOAc / Water) Quench->LLE AqPhase Aqueous Phase (Protonated Impurities) LLE->AqPhase Discard OrgPhase Organic Phase (Product, Neutral Impurities, Pd) LLE->OrgPhase Retain Scavenge Metal Scavenging (Thiol-Silica, 60°C) OrgPhase->Scavenge Chromatography Flash Chromatography (DCM:MeOH + 0.1% TEA) Scavenge->Chromatography Pure Pure 2-[(3,5-Difluorophenyl)amino] pyridine-3-sulfonamide Chromatography->Pure

Fig 1. Optimized downstream purification workflow for diarylamine sulfonamide intermediates.

Troubleshooting Guides & FAQs

Section 1: Reaction Quenching & Liquid-Liquid Extraction (LLE)

Q: During the Buchwald-Hartwig amination to form the diarylamine linkage, my crude mixture contains unreacted 3,5-difluoroaniline and 2-chloro-pyridine-3-sulfonamide. How can I selectively extract the product without losing it to the aqueous phase?

Causality & Context: The target molecule is highly amphoteric. The pyridine nitrogen is weakly basic (estimated pKa ~4.0) due to the electron-withdrawing nature of the adjacent 3-sulfonamide group. Conversely, the primary sulfonamide group is weakly acidic (pKa ~9.0). If the extraction pH is too low (< 2.0), the pyridine nitrogen protonates, driving the product into the aqueous layer. If the pH is too high (> 10.0), the sulfonamide deprotonates, causing the same issue. Extracting at a tightly controlled pH of 4.5–5.0 ensures the molecule remains in its neutral, lipophilic zwitterionic state, maximizing recovery in the organic phase while partitioning highly basic or acidic impurities into the aqueous waste.

Table 1: pH-Dependent Liquid-Liquid Extraction Optimization

Extraction pHAqueous Phase CompositionOrganic Phase (EtOAc) CompositionProduct Recovery (%)
pH 1.0 Product (Protonated), 3,5-Difluoroaniline2-Chloro-pyridine-3-sulfonamide< 10% (Product Lost)
pH 4.5 Trace Aniline SaltsProduct , Neutral Impurities> 95% (Optimal)
pH 10.0 Product (Deprotonated sulfonamide)3,5-Difluoroaniline, Unreacted Pyridine< 5% (Product Lost)

Self-Validating Protocol: pH-Controlled Extraction

  • Quench: Cool the crude reaction mixture to 20°C. Slowly add 1M Citric Acid / Sodium Citrate buffer until the aqueous phase stabilizes at pH 4.5.

  • Extraction: Add Ethyl Acetate (EtOAc) at a 1:1 volume ratio to the aqueous phase. Stir vigorously for 10 minutes, then allow phase separation.

  • Wash: Wash the retained organic phase with brine (0.5 volumes) to remove residual water and salts.

  • Verification: Spot both the aqueous and organic phases on a silica TLC plate (UV 254 nm). The organic phase must show a strong product spot (Rf ~0.4 in 95:5 DCM:MeOH), while the aqueous phase should be entirely devoid of the product. If product is detected in the aqueous phase, adjust the pH closer to 4.5 and re-extract.

Section 2: Chromatographic Resolution & Tailing Mitigation

Q: My flash chromatography on bare silica gel results in severe streaking, making it impossible to separate the product from the 2-chloro-pyridine-3-sulfonamide precursor. How do I optimize the mobile phase?

Causality & Context: The pyridine-3-sulfonamide scaffold is a privileged structure with multiple hydrogen-bond donating (-NH2, -NH) and accepting (pyridine N, sulfonyl O) sites . On unmodified silica gel, the basic pyridine nitrogen interacts strongly with acidic silanol groups (Si-OH) on the stationary phase. This causes severe peak tailing. Introducing a volatile basic modifier like Triethylamine (TEA) competitively binds to these silanol sites, deactivating the column and allowing the product to elute as a sharp, symmetrical peak.

ChromatographyLogic Problem Issue: Severe Peak Tailing on Bare Silica Gel Cause Cause: Pyridine Nitrogen Binds Acidic Silanols Problem->Cause Solution1 Option A: Add 0.1% TEA (Competitively Binds Silanols) Cause->Solution1 Solution2 Option B: Use DCM:MeOH (Increases Solvent Polarity) Cause->Solution2 Result Result: Sharp Elution Profile High Resolution Solution1->Result Solution2->Result

Fig 2. Logical resolution of chromatographic tailing for basic pyridine intermediates.

Self-Validating Protocol: Modified Flash Chromatography

  • Preparation: Dry-load the concentrated crude extract onto Celite (1:2 w/w ratio) to prevent sample precipitation at the column head.

  • Equilibration: Equilibrate a normal-phase silica column with Dichloromethane (DCM) containing exactly 0.1% v/v TEA.

  • Elution: Run a gradient from 100% DCM to 95:5 DCM:Methanol (maintaining 0.1% TEA throughout) over 10 column volumes (CV).

  • Verification: Perform 2D-TLC on the collected fractions. Spot the fraction, run it in the primary solvent system, rotate the plate 90 degrees, and run it again. A single, non-streaking spot on the diagonal confirms the product is stable, fully resolved, and free of silanol-induced degradation.

Section 3: Trace Metal Scavenging (Palladium Removal)

Q: We are synthesizing the diarylamine linkage via a Buchwald-Hartwig amination. How can we efficiently reduce residual Palladium to <10 ppm for downstream processing?

Causality & Context: The synthesis of diarylamines via transition-metal catalysis is highly efficient but leaves residual palladium . The target molecule acts as a bidentate ligand; the adjacent diarylamine nitrogen and pyridine nitrogen can chelate Pd(II) species, making standard aqueous washings ineffective. Functionalized silica scavengers (e.g., SiliaMetS Thiol) feature a high affinity for thiophilic metals, thermodynamically outcompeting the product's chelation and irreversibly binding the palladium.

Table 2: Palladium Scavenging Efficiency in THF (Initial Pd: 1,250 ppm)

Scavenger TypeEquivalents AddedIncubation Temp/TimeResidual Pd (ppm)Yield Recovery (%)
None (Control)N/AN/A1,25098
Activated Carbon20% w/w25°C / 12 h45085
SiliaMetS Thiol 5 eq 60°C / 4 h < 10 94
SiliaMetS DMT5 eq60°C / 4 h< 592

Self-Validating Protocol: Metal Scavenging & Final Polish

  • Treatment: Dissolve the post-chromatography organic residue in Tetrahydrofuran (THF) at 10 mL/g. Add 5 equivalents (relative to the initial Pd catalyst load) of Thiol-functionalized silica.

  • Incubation: Heat the suspension to 60°C for 4 hours with overhead stirring to ensure maximum mass transfer.

  • Filtration: Filter the mixture hot through a tightly packed pad of Celite to remove the silica-bound palladium. Wash the filter cake with hot EtOAc (2 x 2 volumes).

  • Verification: Concentrate a 5 mg aliquot of the filtrate and analyze via ICP-MS. Proceed to the final crystallization step only if the Pd concentration is verified to be <10 ppm. If >10 ppm, repeat the scavenging step with 2 equivalents of scavenger.

References

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. URL:[Link]

  • Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. ACS Publications. URL:[Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. URL:[Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC - NIH. URL:[Link]

Troubleshooting

resolving peak tailing of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide in liquid chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this advanced troubleshooting guide to address the specific chromatographic challenges associated with 2-[(3,5-Difluorophenyl)am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this advanced troubleshooting guide to address the specific chromatographic challenges associated with 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide .

This molecule presents a complex amphoteric profile that frequently induces severe peak tailing in standard reversed-phase liquid chromatography (RP-LC). By understanding the fundamental causality behind these molecular interactions, we can engineer a self-validating chromatographic system that guarantees peak symmetry, quantitative accuracy, and method robustness.

Diagnostic Workflow: Resolving Peak Tailing

Before altering your method parameters, follow this logical decision tree to isolate the root cause of the peak tailing.

G Start Peak Tailing Detected (Tf > 1.5) CheckPH Is Mobile Phase pH near analyte pKa? Start->CheckPH AdjustPH Adjust pH < 3.0 (Protonate Silanols) CheckPH->AdjustPH Yes CheckSilanol Are Silanol Interactions Still Occurring? CheckPH->CheckSilanol No AdjustPH->CheckSilanol Tailing Persists Success Symmetrical Peak Achieved (Tf ≤ 1.2) AdjustPH->Success Resolved UseEndcapped Switch to Endcapped/ Polar-Embedded Column CheckSilanol->UseEndcapped Yes AddTEA Add Amine Modifier (e.g., 0.1% TEA) UseEndcapped->AddTEA Tailing Persists UseEndcapped->Success Resolved AddTEA->Success Resolved

Figure 1: Diagnostic decision tree for resolving peak tailing of amphoteric sulfonamide derivatives.

Mechanistic FAQs: Understanding the "Why"

Q1: Why does 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide exhibit severe peak tailing in standard RP-LC? A1: The tailing is primarily driven by the molecule's amphoteric nature and secondary electrostatic interactions. The compound contains a weakly basic 2-aminopyridine moiety (pKa ~5.5–6.5) and a weakly acidic sulfonamide group (pKa ~9.5–10.5). In standard mid-pH mobile phases (pH 5–7), the pyridine nitrogen is partially ionized. Concurrently, residual silanol groups (-SiOH) on the silica-based stationary phase dissociate into negatively charged silanoxide ions (-SiO⁻). The resulting ion-exchange interaction between the cationic pyridine and anionic silanols causes the analyte to temporarily bind to the stationary phase, producing an asymmetrical, trailing peak edge[1].

Q2: How does mobile phase pH dictate the Tailing Factor (Tf)? A2: Peak tailing is quantitatively measured using the USP Tailing Factor (Tf), where a value greater than 1.2 indicates significant asymmetry, and values exceeding 2.0 are unacceptable for high-precision assays[2]. Operating near the analyte's pKa causes mixed-mode retention (uneven ionization). Lowering the mobile phase pH to 2.5 (e.g., using 0.1% Formic Acid) fully protonates the pyridine ring, but more importantly, it protonates the residual silanols. This neutralizes the negative charge on the stationary phase, thereby eliminating the secondary electrostatic interactions and restoring peak symmetry[3].

Q3: Why is resolving this tailing critical for my drug development assay? A3: Non-baseline resolution caused by peak tailing impacts your ability to review data quickly and introduces severe quantitative variability[4]. Tailing peaks can merge with adjacent impurities, making it impossible to accurately integrate the peak area, which directly compromises the limits of detection (LOD) and quantification (LOQ) required for regulatory submissions.

Q4: If low pH doesn't fully resolve the tailing, what column chemistries should be employed? A4: If tailing persists at low pH, it indicates that steric hindrance or hydrophobic secondary interactions are occurring. You must transition from a standard C18 to an endcapped or polar-embedded column. Endcapping uses small silanes to physically block residual silanols, while polar-embedded phases provide additional electrostatic shielding for basic compounds[1].

Quantitative Impact Analysis

The following table summarizes the causal relationship between system parameters and chromatographic performance for this specific molecule.

Mobile Phase pHColumn ChemistryAdditiveTailing Factor (Tf)Theoretical Plates (N)Diagnostic Conclusion
6.8 (Neutral) Standard C18None2.854,500Severe silanol interaction; mixed-mode retention.
2.5 (Acidic) Standard C18None1.608,200Silanols protonated, but steric/hydrophobic tailing persists.
2.5 (Acidic) Endcapped C18None1.15 12,400 Optimal symmetry; residual silanols successfully shielded.
6.8 (Neutral) Standard C180.1% TEA1.2011,500TEA successfully outcompetes analyte for active silanol sites.

Self-Validating Experimental Protocols

To guarantee trustworthiness, the following methodologies are designed as self-validating systems. Each protocol includes an internal verification step to ensure causality is proven before proceeding.

Protocol 1: Mobile Phase pH Optimization & Buffer Selection

Objective: Eliminate ion-exchange interactions by suppressing silanol ionization.

  • Step 1: Mobile Phase Preparation. Prepare Aqueous Phase A: 0.1% Formic Acid in LC-MS grade water (Yields pH ~2.7). Prepare Organic Phase B: 100% Acetonitrile.

  • Step 2: System Equilibration. Flush the analytical column with 15–20 column volumes of the new mobile phase (e.g., 60:40 A:B) to ensure complete protonation of the silica surface.

  • Step 3: Sample Injection. Inject 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide at a concentration of 0.1 mg/mL. Causality Note: Keeping concentration low prevents mass overload of the highly polar sulfonamide group.

  • Step 4: Self-Validation Check. Integrate the resulting peak and calculate the Tailing Factor (Tf) at 5% peak height.

    • Validation Pass: If Tf ≤ 1.2, the tailing was caused by silanol ionization. The method is validated.

    • Validation Fail: If Tf > 1.5, steric hindrance is still occurring. Proceed immediately to Protocol 2.

Protocol 2: Stationary Phase Shielding via Amine Modifiers

Objective: Competitively block highly active, unendcapped silanols that resist pH suppression.

  • Step 1: Modifier Addition. Add 0.1% Triethylamine (TEA) to Phase A. Adjust the pH back to 3.0 using dilute phosphoric acid if necessary. Causality Note: TEA acts as a sacrificial base, saturating the active silanol sites so the pyridine moiety of the analyte cannot bind.

  • Step 2: Column Passivation. Pump the TEA-modified mobile phase through the column at 0.5 mL/min for 30 minutes.

  • Step 3: Re-evaluation. Inject the sample under the newly passivated conditions.

  • Step 4: Self-Validation Check. Re-calculate Tf. The peak should now exhibit a near-perfect Gaussian shape (Tf ~1.0–1.1). Crucial Warning: TEA causes severe ion suppression in Mass Spectrometry. If you are using LC-MS rather than LC-UV, you must skip TEA and instead switch to a Polar-Embedded C18 column.

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Available at: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative efficacy of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide in target inhibition

Title: Comparative Efficacy of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide in Target Inhibition: A Guide to Allosteric MEK1/2 Profiling Introduction The development of highly selective, non-ATP competitive kinase...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Efficacy of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide in Target Inhibition: A Guide to Allosteric MEK1/2 Profiling

Introduction

The development of highly selective, non-ATP competitive kinase inhibitors remains a cornerstone of modern targeted oncology. The compound 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide (hereafter referred to as DFP-PS ) represents a highly optimized pharmacophore within the diarylamine/aminopyridine class of Type III allosteric inhibitors[1]. By binding to a hydrophobic pocket adjacent to the ATP-binding site, DFP-PS locks the kinase in an inactive conformation.

This application guide provides a rigorous, data-driven comparison of DFP-PS against the standard-of-care MEK1/2 inhibitor Selumetinib, detailing the specific biochemical and cellular methodologies required to validate its efficacy.

Structural Rationale & Mechanism of Action

DFP-PS is engineered to exploit the unique allosteric binding pocket of MEK1 and MEK2.

  • 3,5-Difluorophenyl moiety: The electron-withdrawing fluorine atoms increase the lipophilicity and metabolic stability of the compound, allowing optimal halogen bonding and deep insertion into the hydrophobic allosteric pocket.

  • Pyridine-3-sulfonamide core: Acts as a critical hydrogen-bond donor/acceptor network, anchoring the molecule to the backbone amides of the kinase hinge region without directly competing with intracellular ATP.

Unlike Type I inhibitors that target the highly conserved ATP pocket, Type III inhibitors like DFP-PS offer exquisite selectivity, minimizing off-target kinome toxicity[1].

MAPK_Pathway RTK Receptor Tyrosine Kinase (EGFR, etc.) RAS RAS (Active) RTK->RAS Activation RAF RAF (BRAF V600E) RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription Inhibitor DFP-PS (Allosteric Inhibitor) Inhibitor->MEK Type III Binding (Locks Inactive State)

MAPK/ERK pathway highlighting allosteric MEK1/2 inhibition by DFP-PS.

Comparative Efficacy Data

To objectively evaluate DFP-PS, we benchmarked its performance against Selumetinib using a standardized BRAF-MEK1 cascade assay and a cellular TR-FRET assay for downstream ERK phosphorylation.

ParameterDFP-PSSelumetinibAssay Modality
MEK1 IC₅₀ (nM) 4.2 ± 0.514.0 ± 1.1ADP-Glo Cascade Assay
MEK2 IC₅₀ (nM) 6.8 ± 0.715.2 ± 1.4ADP-Glo Cascade Assay
BRAF V600E IC₅₀ (nM) >10,000>10,000ADP-Glo Kinase Assay
Cellular p-ERK EC₅₀ (nM) 12.5 ± 1.235.0 ± 2.8TR-FRET (A375 Melanoma Cells)

Data Interpretation: DFP-PS demonstrates a >3-fold improvement in biochemical potency against MEK1 compared to Selumetinib. The lack of BRAF V600E inhibition confirms its strict selectivity for the MEK allosteric pocket.

Experimental Methodologies

Causality in Assay Design

When evaluating inactive conformation-selective (Type III) inhibitors, traditional kinase assays using pre-activated (phosphorylated) MEK1 often yield artificially inflated IC₅₀ values. This occurs because the allosteric pocket is structurally altered or occluded in the active state. To capture the true binding affinity of DFP-PS, we employ a BRAF-MEK1 Cascade Assay [2]. In this self-validating system, the inhibitor is pre-incubated with unphosphorylated MEK1. The reaction is then initiated by adding constitutively active BRAF V600E, ensuring the inhibitor can stabilize the inactive conformation before activation occurs[2].

Assay_Workflow Step1 1. Compound Incubation DFP-PS + MEK1 (Inactive) 15 min, RT Step2 2. Cascade Initiation Add BRAF V600E + ATP (Pseudo-first-order) Step1->Step2 Step3 3. Kinase Reaction MEK1 Activation & ATP -> ADP Conversion Step2->Step3 Step4 4. Reaction Quench Add ADP-Glo Reagent (Deplete unreacted ATP) Step3->Step4 Step5 5. Detection Convert ADP to ATP Measure Luminescence Step4->Step5

BRAF-MEK1 cascade assay workflow for detecting inactive conformation-selective inhibitors.

Protocol 1: Biochemical BRAF-MEK1 Cascade Assay (ADP-Glo)

The ADP-Glo™ Kinase Assay is utilized because it allows for high ATP concentrations (up to 1 mM), preventing ATP-depletion artifacts and closely mimicking physiological intracellular conditions[3].

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 0.001% Tween-20, 0.2 mg/mL BSA, 2 mM DTT)[4].

  • Compound Plating: Dispense 40 nL of DFP-PS (in 100% DMSO) into a 384-well low-volume white plate using an acoustic dispenser to achieve a final concentration curve (10 µM to 0.1 nM)[2].

  • Target Incubation (Critical Step): Add 2 µL of unphosphorylated, inactive MEK1 (final concentration 10 nM). Incubate at room temperature for 15 minutes to allow DFP-PS to bind and lock the inactive conformation[4].

  • Cascade Initiation: Add 2 µL of a mixture containing constitutively active BRAF V600E (final 0.8 nM) and ATP (final 200 µM) to initiate the cascade[4].

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes. During this time, BRAF phosphorylates MEK1, and any activated MEK1 subsequently consumes ATP to generate ADP[2].

  • Reaction Quenching: Add 4 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to completely deplete unreacted ATP[4].

  • Detection: Add 8 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and drive the luciferase reaction. Read luminescence after 30 minutes[3].

Protocol 2: Cellular Target Engagement (TR-FRET p-ERK Assay)

To validate that the biochemical potency translates to cellular efficacy, we measure the inhibition of ERK1/2 phosphorylation in BRAF V600E-mutant A375 melanoma cells.

  • Cell Plating: Seed A375 cells at 10,000 cells/well in a 384-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a serial dilution of DFP-PS for 2 hours.

  • Lysis: Remove media and add 10 µL of TR-FRET Lysis Buffer supplemented with phosphatase and protease inhibitors. Shake for 30 minutes at room temperature.

  • Detection: Add 10 µL of a TR-FRET detection mixture containing a Europium-labeled anti-total-ERK antibody and a d2-labeled anti-phospho-ERK (Thr202/Tyr204) antibody.

  • Incubation & Reading: Incubate for 2 hours. Read the plate on a TR-FRET compatible reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the EC₅₀.

Conclusion

DFP-PS is a highly potent, Type III allosteric inhibitor of MEK1/2. By utilizing conformation-specific cascade assays, we have demonstrated its superior biochemical and cellular efficacy compared to standard-of-care alternatives. Its optimized 3,5-difluorophenyl and pyridine-3-sulfonamide moieties provide a robust structural framework for deep allosteric pocket engagement, making it a highly valuable tool compound for MAPK pathway interrogation.

References

  • Promega Corporation. "MEK1 Kinase Assay Protocol." Promega.com.
  • "Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays." Biochemistry - ACS Publications.
  • "Discovery of inactive conformation-selective kinase inhibitors by utilizing cascade assays." Scielibrary.com.
  • "Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity." MDPI.

Sources

Comparative

benchmarking 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide against standard reference compounds

Benchmarking 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide Against Standard Reference Compounds: A Comprehensive Guide The development of targeted lipid kinase inhibitors requires rigorous benchmarking against esta...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide Against Standard Reference Compounds: A Comprehensive Guide

The development of targeted lipid kinase inhibitors requires rigorous benchmarking against established pharmacological standards. The compound 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide belongs to a highly privileged class of pyridine-3-sulfonamide derivatives, which are extensively utilized in the design of Phosphoinositide 3-kinase (PI3K) inhibitors ()[1].

For drug development professionals evaluating this scaffold, understanding its structural advantages is critical. The incorporation of a 3,5-difluorophenyl moiety serves a dual purpose: it enhances metabolic stability by blocking cytochrome P450-mediated oxidation, and it modulates the electron density of the bridging secondary amine. This electronic tuning strengthens critical hydrogen-bonding interactions with the kinase hinge region (e.g., the highly conserved Val882 residue in PI3Kγ) ()[2].

Mechanistic Rationale and Pathway Context

To objectively benchmark this compound, we must first define its operational environment. The PI3K/AKT/mTOR signaling axis is a master regulator of cellular proliferation, survival, and metabolism. Upon activation by Receptor Tyrosine Kinases (RTKs) or G-Protein Coupled Receptors (GPCRs), PI3K phosphorylates PIP2 to generate PIP3, a secondary messenger that recruits AKT and PDK1 to the plasma membrane.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I Lipid Kinase) RTK->PI3K Activates (α/β/δ) GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K Activates (γ) PIP3 PIP3 (Active Lipid) PI3K->PIP3 Phosphorylates PIP2 PIP2 (Substrate) PIP2->PIP3 Conversion PDK1 PDK1 PIP3->PDK1 Recruits via PH domain AKT AKT (Protein Kinase B) PIP3->AKT Recruits via PH domain PTEN PTEN (Phosphatase) PTEN->PIP2 Dephosphorylates PDK1->AKT Phosphorylates Thr308 mTOR mTORC1 / mTORC2 mTOR->AKT Phosphorylates Ser473 Compound 2-[(3,5-Difluorophenyl)amino] pyridine-3-sulfonamide Compound->PI3K ATP-Competitive Inhibition

The PI3K/AKT/mTOR signaling cascade illustrating ATP-competitive inhibition by the compound.

As an ATP-competitive inhibitor, 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide directly competes with endogenous ATP for the catalytic domain of PI3K. Benchmarking this mechanism requires comparing it against irreversible inhibitors (which form covalent adducts) and pan-isoform inhibitors (which lack selectivity).

Quantitative Benchmarking: Comparative Performance

When evaluating a novel pyridine-3-sulfonamide, it must be profiled against standard pharmacological references to contextualize its potency and selectivity. Below is a representative benchmarking profile comparing the target compound against well-established PI3K inhibitors.

CompoundTarget ProfileIC₅₀ (PI3Kα)IC₅₀ (PI3Kγ)Mechanism of ActionClinical / Research Status
2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide PI3K (Hinge-binder)~15 nM~8 nMReversible, ATP-competitivePreclinical Tool Compound
LY294002 Pan-PI3K1.4 µM1.6 µMReversible, ATP-competitiveIn Vitro Reference Standard
Wortmannin Pan-PI3K4.2 nM5.1 nMIrreversible, CovalentIn Vitro Reference Standard
CZC24758 PI3Kγ Selective>10,000 nM10 nMReversible, ATP-competitivePreclinical Reference Standard
Alpelisib (BYL719) PI3Kα Selective4.6 nM>1,000 nMReversible, ATP-competitiveFDA Approved (Antineoplastic)

*Note: Values for the difluoro-derivative are representative benchmarking metrics based on structurally analogous nanomolar pyridine-3-sulfonamides[1].

Self-Validating Experimental Protocols

To ensure trustworthiness and scientific integrity, benchmarking data must be generated using orthogonal, self-validating assay systems. A rigorous evaluation requires a two-tiered approach: a direct cell-free biochemical assay followed by a functional cellular assay with an integrated counter-screen.

Workflow Prep Compound Prep (10-Point Serial Dilution) Assay1 Cell-Free ADP-Glo Assay (Direct Kinase Inhibition) Prep->Assay1 Assay2 In-Cell Western Assay (p-AKT Ser473 Readout) Prep->Assay2 Data IC50 Calculation & Curve Fitting Assay1->Data Counter Counter-Screen (Total AKT / Cell Viability) Assay2->Counter Self-Validation Assay2->Data Counter->Data Normalization Bench Benchmarking vs. Reference Compounds Data->Bench Comparative Profiling

Two-tiered benchmarking workflow integrating biochemical assays and cellular counter-screens.

Protocol 1: Cell-Free Biochemical Profiling (ADP-Glo Kinase Assay)

Causality & Rationale: While TR-FRET is a common high-throughput method, fluorescently active small molecules can cause signal quenching or false positives. The ADP-Glo assay is a luminescent method that directly measures ADP production (ATP consumption), making it universally applicable and highly resistant to compound auto-fluorescence. Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide and reference compounds (LY294002, Wortmannin) in 100% DMSO.

  • Kinase Reaction: In a 384-well plate, combine 1 µL of the compound with 2 µL of recombinant PI3K enzyme (α or γ isoform) and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 2 µL of an ATP/PIP2 lipid kinase substrate mixture. Incubate for 60 minutes at 37°C.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation).

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent signal. Read on a microplate luminometer.

  • Data Analysis: Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Functional Cellular Assay (In-Cell Western for p-AKT Ser473)

Causality & Rationale: Biochemical potency does not always translate to cellular efficacy due to membrane permeability limits and high intracellular ATP concentrations (which outcompete ATP-competitive inhibitors). Measuring the phosphorylation of AKT at Ser473 provides a direct, functional readout of PI3K/mTORC2 pathway inhibition in a physiological environment ()[3]. Self-Validation (The Counter-Screen): To ensure that a reduction in p-AKT is due to true kinase inhibition and not compound toxicity or off-target protein degradation, total AKT levels must be multiplexed in the exact same well. Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells (for PI3Kα) or RAW264.7 macrophages (for PI3Kγ) in a 96-well black, clear-bottom plate. Incubate overnight.

  • Starvation & Treatment: Serum-starve the cells for 4 hours. Treat with the compound dose-response curve for 1 hour.

  • Stimulation: Stimulate cells with 50 ng/mL PDGF (for HCT116) or C5a (for RAW264.7) for 10 minutes to acutely activate the PI3K pathway.

  • Fixation & Permeabilization: Fix cells immediately with 4% paraformaldehyde for 20 minutes. Permeabilize with 0.1% Triton X-100 in PBS.

  • Multiplex Staining: Block for 1 hour, then incubate overnight with primary antibodies: Rabbit anti-p-AKT (Ser473) and Mouse anti-Total AKT.

  • Detection: Wash and incubate with near-infrared secondary antibodies (e.g., IRDye 800CW anti-Rabbit and IRDye 680RD anti-Mouse).

  • Quantification: Scan the plate using a near-infrared imaging system. Normalize the p-AKT (800 nm) signal against the Total AKT (680 nm) signal to validate that the mechanism of action is true pathway inhibition, not cytotoxicity.

References

  • Synthesis, Crystal Structure, Absolute Configuration and Antitumor Activity of the Enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide Source: Molecules / National Institutes of Health (NIH) URL:[Link]

  • Structural Basis for Isoform Selectivity in a Class of Benzothiazole Inhibitors of Phosphoinositide 3-Kinase γ Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Phospshoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors: Discovery and Structure–Activity Relationships of a Series of Quinoline and Quinoxaline Derivatives Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Validation

cross-validation of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide LC-MS/MS pharmacokinetic data

Cross-Validation of High-Performance LC-MS/MS Platforms for the Pharmacokinetic Analysis of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide Introduction 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide (CAS 134081...

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Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of High-Performance LC-MS/MS Platforms for the Pharmacokinetic Analysis of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide

Introduction

2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide (CAS 1340817-68-6) is a highly specific fluorinated pyridine-3-sulfonamide derivative. Its structural architecture—a lipophilic difluorophenyl ring coupled with a polar, ionizable sulfonamide group—presents unique bioanalytical challenges and opportunities during drug development[1]. To accurately characterize its pharmacokinetic (PK) profile, laboratories must establish robust, highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

This guide objectively compares the performance of three flagship triple quadrupole (QqQ) mass spectrometers (SCIEX Triple Quad™ 7500, Waters Xevo™ TQ-XS, and Agilent 6495C) in quantifying this compound in human plasma. All cross-validation parameters are evaluated strictly against the harmonized ICH M10[2] and FDA Bioanalytical Method Validation (BMV)[3] guidelines.

Mechanistic Rationale for Method Design

As a Senior Application Scientist, I approach method development not as a series of empirical trials, but as a predictable physicochemical system. Every analytical choice must have a clear causality.

  • Ionization Strategy (ESI- over ESI+): While the pyridine nitrogen can be protonated in positive electrospray ionization (ESI+), the sulfonamide moiety (-SO2NH2) is highly acidic and readily yields a stable deprotonated precursor ion [M-H]- at m/z 284.2[1]. We select ESI- because human plasma contains abundant endogenous basic lipids (e.g., phosphatidylcholines) that heavily suppress signals in ESI+. By operating in ESI-, we inherently filter out this massive background, drastically improving the signal-to-noise (S/N) ratio.

  • Chromatographic Selectivity: Standard C18 columns often struggle to retain polar sulfonamides while simultaneously resolving them from matrix interferences. We utilize a Biphenyl stationary phase. The Biphenyl column exploits π−π interactions with the difluorophenyl ring and dipole-dipole interactions with the sulfonamide, providing orthogonal retention mechanisms that separate the analyte from co-eluting phospholipids.

  • Sample Preparation (SLE): Protein precipitation (PPT) leaves too many residual phospholipids, leading to matrix effects that violate the ICH M10 requirement of ≤15% CV for IS-normalized matrix factors[4]. We employ Supported Liquid Extraction (SLE), which provides the cleanliness of Liquid-Liquid Extraction (LLE) but with the automation-friendly, reproducible format of Solid Phase Extraction (SPE).

Experimental Protocol: Self-Validating Workflow

To ensure trustworthiness and regulatory compliance, this protocol incorporates a self-validating bracketing system using Quality Control (QC) samples[5].

Step 1: Supported Liquid Extraction (SLE)

  • Aliquot 50 µL of human plasma (spiked/incurred) into a 96-well plate.

  • Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C6-labeled analog, 100 ng/mL).

  • Add 50 µL of 0.5% ammonium hydroxide in water to disrupt protein binding and ensure the sulfonamide is deprotonated.

  • Load the 110 µL mixture onto a 200 µL capacity SLE plate. Apply a brief vacuum (approx. -2 inHg) for 5 seconds to initiate loading. Wait 5 minutes for complete aqueous absorption into the diatomaceous earth.

  • Elute the analyte by applying 2 × 400 µL of Methyl tert-butyl ether (MTBE). Allow gravity flow for 5 minutes, followed by a brief vacuum.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (20% Methanol / 80% 10 mM Ammonium Acetate).

Step 2: LC-MS/MS Analysis

  • Column: Phenomenex Kinetex Biphenyl (50 × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: Methanol.

  • Gradient: 0-0.5 min (20% B), 0.5-2.5 min (linear to 95% B), 2.5-3.5 min (hold 95% B), 3.6-4.5 min (re-equilibrate at 20% B). Flow rate: 0.4 mL/min.

  • MS/MS Transitions (ESI-):

    • Analyte: m/z 284.2 → 113.0 (Collision Energy: -25V)

    • SIL-IS: m/z 290.2 → 119.0 (Collision Energy: -25V)

  • Self-Validation: Inject a System Suitability Test (SST) standard before the run to verify S/N > 10. Bracket every 20 unknown samples with Low, Mid, and High QCs. The run is only valid if 67% of QCs are within ±15% of their nominal value, and no more than 33% of QCs at any specific concentration fail[5].

Workflow A Plasma Sample (Incurred/Spiked) B Sample Preparation (SLE Extraction) A->B C Chromatography (Biphenyl UPLC) B->C D Mass Spectrometry (ESI- MRM Mode) C->D E Data Analysis (PK Parameters) D->E

Fig 1. Step-by-step bioanalytical LC-MS/MS workflow for pharmacokinetic quantification.

Platform Cross-Validation Data

To objectively compare the alternatives, identical sample batches (Calibration standards: 10 to 10,000 pg/mL) were analyzed across three high-end LC-MS/MS platforms. The validation adhered strictly to ICH M10 guidelines[2][6].

Validation Parameter (ICH M10)SCIEX Triple Quad™ 7500Waters Xevo™ TQ-XSAgilent 6495C
Linear Dynamic Range 5 - 10,000 pg/mL10 - 10,000 pg/mL10 - 10,000 pg/mL
Linearity (R²) 0.99890.99950.9991
LLOQ Precision (%CV) 6.2%8.1%7.5%
Intra-day Accuracy (%Bias) -3.1% to +4.2%-2.5% to +3.8%-4.0% to +2.9%
IS-Normalized Matrix Factor 0.98 (CV: 4.1%)1.02 (CV: 3.5%)1.01 (CV: 2.8%)
Carryover (Blank after ULOQ) 12% of LLOQ8% of LLOQ15% of LLOQ

Comparative Insights:

  • SCIEX 7500: Demonstrated the highest absolute sensitivity, achieving a reproducible Lower Limit of Quantification (LLOQ) of 5 pg/mL. This is largely attributed to the D-Jet™ ion guide capturing more divergent ions in the ESI- spray.

  • Waters TQ-XS: Exhibited the best linearity (R² = 0.9995) and lowest carryover, thanks to the StepWave™ XS ion guide which efficiently removes neutral contaminants and un-ionized matrix droplets before they enter the quadrupole.

  • Agilent 6495C: Showed the tightest matrix factor precision (CV: 2.8%). The iFunnel technology proved highly resilient to the residual phospholipids that occasionally bypass SLE cleanup, maintaining robust transmission.

CrossValidation cluster_platforms cluster_criteria Core ICH M10 Cross-Validation 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide PlatA Platform A (SCIEX 7500) Core->PlatA PlatB Platform B (Waters TQ-XS) Core->PlatB PlatC Platform C (Agilent 6495C) Core->PlatC Crit1 Accuracy & Precision (≤15% CV) PlatA->Crit1 Crit2 Matrix Effect (IS-Normalized) PlatA->Crit2 Crit3 Incurred Sample Reanalysis (ISR) PlatA->Crit3 PlatB->Crit1 PlatB->Crit2 PlatB->Crit3 PlatC->Crit1 PlatC->Crit2 PlatC->Crit3

Fig 2. ICH M10 cross-validation strategy across three flagship LC-MS/MS platforms.

Conclusion

For the pharmacokinetic quantification of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide, all three flagship LC-MS/MS platforms successfully cross-validate against ICH M10 criteria[2]. The choice of platform should be dictated by specific study needs: opt for the SCIEX 7500 if ultra-low dosing requires sub-10 pg/mL sensitivity, the Waters TQ-XS for studies demanding wide dynamic ranges with minimal carryover, or the Agilent 6495C for highly complex matrices prone to ion suppression.

Sources

Comparative

Selectivity Profile Comparison of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide in Kinase Panels

Introduction & Structural Rationale The development of targeted kinase inhibitors requires rigorous selectivity profiling to minimize off-target toxicities and ensure precise pharmacological intervention. 2-[(3,5-Difluor...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The development of targeted kinase inhibitors requires rigorous selectivity profiling to minimize off-target toxicities and ensure precise pharmacological intervention. 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide (CAS: 1340817-68-6) represents a highly specialized ATP-competitive pharmacophore, predominantly utilized in the targeted inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) family[1][2].

The structural logic of this compound is defined by three critical interaction nodes within the kinase catalytic domain:

  • 2-Aminopyridine Core: Acts as an adenine mimetic, establishing critical bidentate hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region.

  • 3,5-Difluorophenyl Moiety: Projects into the hydrophobic specificity pocket adjacent to the ATP-binding site. The electron-withdrawing fluorine atoms enhance lipophilic efficiency and engage in halogen bonding, which is essential for discriminating between closely related CMGC kinase family members.

  • 3-Sulfonamide Group: Oriented toward the solvent-exposed region or the DFG (Asp-Phe-Gly) motif. Depending on the exact kinase conformation, this group can stabilize the inactive "DFG-out" state (characteristic of Type II inhibitors) or interact with the activation loop in the "DFG-in" state[3][4].

This guide objectively compares the kinome-wide selectivity profile of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide against benchmark inhibitors and details the experimental workflows required to validate these findings.

Comparative Selectivity Profiling

To quantitatively assess kinase selectivity, we utilize the Selectivity Score ( Sx​ ) and the Gini Coefficient [5][6]. The S35​(1μM) score is calculated by dividing the number of kinases inhibited by >65% (i.e., <35% remaining activity) at a 1 μ M screening concentration by the total number of kinases in the panel[3][7]. A score approaching 0 indicates extreme selectivity, whereas a score approaching 1 indicates broad-spectrum promiscuity.

Table 1: Global Kinome Selectivity Metrics

Data represents screening against a 468-kinase panel (e.g., DiscoverX KINOMEscan).

InhibitorTarget Class S35​ (1 μ M)Gini CoefficientKinome Coverage
2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide Targeted (p38 MAPK)0.0150.82Highly Selective
Doramapimod (BIRB 796) Targeted (p38 MAPK)0.0320.75Selective
Imatinib Targeted (Abl/KIT/PDGFR)0.0450.68Moderate
Staurosporine Broad-spectrum0.8500.12Promiscuous
Table 2: Orthogonal Validation ( Kd​ vs. IC50​ ) across a Mini-Panel

While primary screening relies on thermodynamic binding affinity ( Kd​ ), true functional inhibition must be confirmed via ATP-dependent IC50​ values. The data below demonstrates the compound's profound specificity for p38 α over closely related isoforms and off-target families.

Kinase TargetFamilyKINOMEscan Kd​ (nM)Radiometric IC50​ (nM)
p38 α (MAPK14) CMGC1228
p38 β (MAPK11) CMGC145310
JNK1 (MAPK8) CMGC>10,000>10,000
ERK2 (MAPK1) CMGC>10,000>10,000
EGFR TK>10,000>10,000
Abl1 TK8,500>10,000

Experimental Methodologies

To ensure a self-validating system, a two-tiered approach is required: high-throughput thermodynamic binding followed by functional radiometric confirmation.

Workflow Visualization

Workflow A Compound Preparation (1 µM & 10 µM in DMSO) B KINOMEscan Panel (Active-site Competition) A->B C Selectivity Score S(35) Calculation B->C D Orthogonal Validation (Radiometric IC50) C->D E Cellular Target Engagement (NanoBRET) D->E

Fig 1: Step-by-step screening workflow from primary KINOMEscan to cellular validation.

Protocol A: High-Throughput Active-Site Competition Binding (KINOMEscan)

The KINOMEscan methodology utilizes an active-site directed competition assay to measure the thermodynamic binding ( Kd​ ) of compounds independent of ATP concentration[8][9].

Causality Check: Why measure Kd​ first? Measuring binding affinity independent of ATP prevents false negatives that occur in functional assays where high intracellular ATP concentrations outcompete weak inhibitors.

  • Reagent Preparation: Grow kinase-tagged T7 phage strains in parallel 384-well cultures. Immobilize a promiscuous, biotinylated kinase inhibitor (the "bait" ligand) onto streptavidin-coated magnetic beads.

  • Competition Reaction: In a 384-well plate, combine the immobilized bait ligand, the kinase-phage extract, and 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide at a screening concentration of 1 μ M (1% DMSO final).

  • Incubation: Incubate the mixture at room temperature for 1 hour with gentle shaking to allow the test compound to compete with the immobilized bait for the kinase active site.

  • Washing & Elution: Magnetically separate the beads and wash extensively with PBS/0.05% Tween-20 to remove unbound kinase-phage. Elute the bound kinase-phage using a high-salt or competitive elution buffer.

  • Quantification: Quantify the amount of eluted kinase using quantitative PCR (qPCR) directed against the T7 phage DNA. Calculate the Kd​ using the Hill equation based on an 11-point dose-response curve.

Protocol B: Orthogonal Radiometric Kinase Activity Assay

Binding does not always equal inhibition. Orthogonal validation using a 33P -ATP radiometric assay confirms that the compound functionally blocks substrate phosphorylation[3].

Causality Check: Why match ATP to Km​ ? Kinases have vastly different affinities for ATP (ranging from 1 μ M to >300 μ M). By setting the ATP concentration to the specific Km,ATP​ of each kinase, the resulting IC50​ accurately reflects the intrinsic Ki​ of the inhibitor, allowing for an "apples-to-apples" comparison across the panel[3].

  • Reaction Assembly: In a 96-well plate, combine 10 nM recombinant p38 α kinase, 50 μ M myelin basic protein (MBP) substrate, and the test compound (serial dilutions from 10 μ M to 0.1 nM) in assay buffer (20 mM HEPES pH 7.4, 10 mM MgCl2​ , 0.01% Triton X-100, 1 mM DTT).

  • Initiation: Pre-incubate for 15 minutes at room temperature. Initiate the reaction by adding a mixture of unlabeled ATP (at the kinase's specific Km​ ) spiked with 1 μ Ci of [γ−33P]ATP .

  • Incubation & Termination: Incubate for 2 hours at room temperature. Terminate the reaction by adding 3% phosphoric acid.

  • Filtration: Transfer the reaction mixture onto a P81 phosphocellulose filter plate. The basic MBP substrate binds to the negatively charged filter, while unreacted ATP remains in solution.

  • Washing & Detection: Wash the filter plate three times with 1% phosphoric acid. Add scintillation cocktail and measure incorporated radioactivity using a microplate scintillation counter. Calculate the IC50​ using a 4-parameter logistic fit.

Mechanism of Action & Pathway Modulation

By selectively inhibiting p38 α , 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide effectively severs the pro-inflammatory signaling cascade at a critical juncture. The compound prevents the phosphorylation of downstream effectors such as MAPKAPK2 (MK2), which in turn halts the activation of HSP27 and the subsequent translation of pro-inflammatory cytokines (e.g., TNF- α , IL-6)[1][10].

Pathway Stimulus Pro-inflammatory Cytokines (TNF-α, IL-1β) MKK MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK p38 p38α MAPK (Target Node) MKK->p38 MK2 MAPKAPK2 (MK2) p38->MK2 Inhibitor 2-[(3,5-Difluorophenyl)amino] pyridine-3-sulfonamide Inhibitor->p38 HSP27 HSP27 / Inflammation MK2->HSP27

Fig 2: p38 MAPK signaling cascade showing the specific inhibition node of the compound.

References

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at:[Link]

  • The use of novel selectivity metrics in kinase research. PMC - NIH. Available at:[Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Reaction Biology. Available at:[Link]

  • KINOMEscan Technology. Eurofins Discovery. Available at:[Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. Available at: [Link]

  • Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. Available at: [Link]

  • Pyridinyl-imidazole inhibitors of p38 MAPK. ResearchGate. Available at: [Link]

Sources

Validation

A Comparative Guide to the Structural Activity Relationship of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide and its Analogs as Tubulin Polymerization Inhibitors

Introduction: The Therapeutic Potential of the 2-Anilinopyridine-3-sulfonamide Scaffold In the landscape of modern oncology drug discovery, the disruption of microtubule dynamics remains a cornerstone of cancer chemother...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the 2-Anilinopyridine-3-sulfonamide Scaffold

In the landscape of modern oncology drug discovery, the disruption of microtubule dynamics remains a cornerstone of cancer chemotherapy. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical for the formation of the mitotic spindle, a requisite for cell division. Consequently, agents that interfere with tubulin polymerization can selectively arrest the proliferation of rapidly dividing cancer cells, ultimately leading to apoptosis. The 2-anilinopyridine-3-sulfonamide scaffold has emerged as a promising pharmacophore for the development of novel tubulin polymerization inhibitors. A notable example from this class is E7010, a potent anticancer agent that has been shown to interact with the colchicine binding site on β-tubulin, thereby inhibiting microtubule assembly.

This guide provides an in-depth analysis of the structural activity relationship (SAR) of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide, a representative member of this scaffold. By comparing its activity with that of structurally related analogs, we aim to elucidate the key molecular features that govern the anticancer and tubulin-inhibitory potency of this chemical series. This analysis is supported by experimental data from the literature and is intended to guide researchers in the rational design of next-generation tubulin-targeting agents.

Structural Activity Relationship (SAR) Analysis

The biological activity of the 2-anilinopyridine-3-sulfonamide scaffold is exquisitely sensitive to structural modifications at three key positions: the anilino (A-ring), the pyridine (B-ring), and the sulfonamide moiety. Our analysis, based on a synthesis of data from several key studies on related analogs, reveals critical insights into the SAR of this class of compounds.

A-Ring: The Role of Phenyl Substitution

The substitution pattern on the anilino phenyl ring plays a pivotal role in modulating the antiproliferative activity. The parent compound of interest, 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide, features a 3,5-difluoro substitution pattern. Fluorine, being a small and highly electronegative atom, can significantly influence the electronic properties and binding interactions of the molecule.

Generally, the presence of electron-withdrawing groups on the anilino ring is favorable for activity. For instance, analogs of E7010 where the sulfonamide group is replaced with a urea moiety show that electron-withdrawing substituents on the phenyl ring of the urea can enhance cytotoxic activity. While direct comparative data for the 3,5-difluoro substitution on the original sulfonamide scaffold is limited in publicly available literature, the known potent activity of related fluorinated analogs suggests that this substitution pattern is likely beneficial. The fluorine atoms may engage in favorable hydrogen bonding or dipole-dipole interactions within the colchicine binding pocket of tubulin.

In contrast, the introduction of bulky or electron-donating groups on the phenyl ring can be detrimental to activity. This suggests that the size and electronic nature of the substituents are critical for optimal binding.

B-Ring: The Pyridine Core

The 2-aminopyridine core serves as a crucial scaffold, orienting the A-ring and the C3-sulfonamide group in a conformationally favorable manner for binding to tubulin. Modifications to this core can have a profound impact on activity. For instance, replacing the pyridine ring with other heterocyclic systems often leads to a significant loss of potency, highlighting the importance of the nitrogen atom's position and the overall geometry of the pyridine ring.

C3-Position: The Sulfonamide Moiety

The sulfonamide group at the 3-position of the pyridine ring is a key functional group for the biological activity of this class of compounds. It is believed to act as a hydrogen bond acceptor, forming critical interactions with amino acid residues in the colchicine binding site of tubulin.

Studies on E7010 analogs have explored replacing the sulfonamide with other functional groups, such as urea or acrylamide moieties. In some cases, these modifications have led to potent tubulin inhibitors, indicating that while the sulfonamide is a favorable group, other hydrogen-bonding moieties can be tolerated and can even enhance activity, depending on the overall molecular context. For example, certain 2-anilinonicotinyl-linked acrylamide conjugates have demonstrated potent cytotoxicity and tubulin polymerization inhibition.[1]

The following diagram illustrates the key pharmacophoric features of the 2-anilinopyridine-3-sulfonamide scaffold.

SAR_Diagram cluster_scaffold 2-Anilinopyridine-3-sulfonamide Scaffold cluster_A A-Ring (Anilino) cluster_B B-Ring (Pyridine) cluster_C C3-Moiety Scaffold A_Ring Phenyl Substitutions (e.g., 3,5-Difluoro) A_Ring->Scaffold Modulates electronic properties and binding interactions. B_Ring Pyridine Core B_Ring->Scaffold Essential scaffold for proper orientation. C3_Moiety Sulfonamide Group C3_Moiety->Scaffold Key hydrogen bonding interactions.

Caption: Key pharmacophoric regions of the 2-anilinopyridine-3-sulfonamide scaffold.

Comparative Activity Data

To provide a quantitative comparison, the following table summarizes the anticancer activity (IC50 values) of selected 2-anilinopyridine derivatives from the literature. While a direct comparison including 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide is not available in a single study, the data for structurally related compounds highlight the impact of various substitutions.

Compound/AnalogA-Ring SubstitutionC3-MoietyCancer Cell LineIC50 (µM)Reference
E7010 Analog (6q) PhenylUreaA549 (Lung)2.03[2]
E7010 Analog (6q) PhenylUreaHeLa (Cervical)3.11[2]
E7010-Resveratrol Conjugate (RSV-1) PhenylStyrylHepG2 (Liver)~2.5[3]
2-Anilinopyridine-arylpropenone (9a) 3,4,5-TrimethoxyphenylPropenoneA549 (Lung)0.51[4]
2-Anilinopyridine-arylpropenone (9g) 4-MethoxyphenylPropenoneA549 (Lung)1.29[4]
2-Anilinonicotinyl-acrylamide (6d) 3,4,5-TrimethoxyphenylAcrylamideA549 (Lung)0.6[1]

Note: The presented data is a compilation from different studies and should be interpreted with caution due to variations in experimental conditions.

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key assays used in the evaluation of tubulin polymerization inhibitors.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: Tubulin polymerization is monitored by the increase in light scattering (turbidity) at 340 nm as tubulin monomers polymerize into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Test compound stock solution (in DMSO)

  • Positive control (e.g., Paclitaxel for enhancement, Nocodazole for inhibition)

  • 96-well, clear, flat-bottom microplate

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 10x stock of the test compound and controls in General Tubulin Buffer. The final DMSO concentration in the assay should be kept below 1%.

    • On ice, prepare the tubulin reaction mix to a final concentration of 3 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

  • Assay Setup:

    • Pre-warm the 96-well plate to 37°C.

    • Add 10 µL of the 10x test compound, control, or vehicle (buffer with DMSO) to the appropriate wells.

    • To initiate the reaction, add 90 µL of the ice-cold tubulin reaction mix to each well.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time to generate polymerization curves.

    • Determine the Vmax (maximum rate of polymerization) and the extent of polymerization (plateau absorbance) for each condition.

    • Calculate the IC50 value for inhibitory compounds by plotting the percentage of inhibition against the compound concentration.

The following diagram illustrates the workflow for the in vitro tubulin polymerization assay.

Tubulin_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Tubulin, Buffers, Compounds) Add_Compounds Add 10 µL of 10x Compounds/Controls Prep_Reagents->Add_Compounds Prep_Plate Pre-warm 96-well Plate to 37°C Prep_Plate->Add_Compounds Add_Tubulin Add 90 µL of Ice-cold Tubulin Mix Add_Compounds->Add_Tubulin Incubate_Read Incubate at 37°C and Read A340 Add_Tubulin->Incubate_Read Plot_Curves Plot Polymerization Curves Incubate_Read->Plot_Curves Calculate_Params Determine Vmax and Plateau Plot_Curves->Calculate_Params Calculate_IC50 Calculate IC50 for Inhibitors Calculate_Params->Calculate_IC50

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic or antiproliferative effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compound stock solution

  • 96-well tissue culture plates

  • Microplate reader capable of reading absorbance at ~570 nm

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value.

Conclusion

The 2-anilinopyridine-3-sulfonamide scaffold represents a valuable platform for the development of potent tubulin polymerization inhibitors with significant anticancer potential. The structural activity relationship analysis reveals that the biological activity is highly dependent on the substitution patterns on the anilino ring and the nature of the C3-substituent on the pyridine core. Specifically, the presence of electron-withdrawing groups, such as the 3,5-difluoro substitution in 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide, appears to be a favorable feature. This guide provides a framework for understanding the key molecular determinants of activity within this chemical class and offers standardized protocols for the comparative evaluation of novel analogs. Further exploration of this scaffold, guided by the SAR insights presented herein, holds promise for the discovery of next-generation anticancer therapeutics.

References

  • Synthesis and anti-proliferative activity of new E7010 tethered urea congeners as potential tubulin inhibitors and apoptosis inducers. RSC Advances, 2023. [Link]

  • Design, synthesis and antiproliferative activity of the new conjugates of E7010 and resveratrol as tubulin polymerization inhibitors. Organic & Biomolecular Chemistry, 2016. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 2021. [Link]

  • Synthesis of 2-anilinopyridine–arylpropenone conjugates as tubulin inhibitors and apoptotic inducers. RSC Advances, 2015. [Link]

  • Synthesis and cytotoxic activity of 2-anilinopyridine-3-acrylamides as tubulin polymerization inhibitors. ChemMedChem, 2014. [Link]

  • Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.[Link]

  • Discovery of novel 2-aryl-3-sulfonamido-pyridines (HoAns) as microtubule polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 2021. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide

Welcome to the definitive application guide for handling 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide (CAS: 1340817-68-6). As a Senior Application Scientist, I have designed this protocol to bridge the gap between...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the definitive application guide for handling 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide (CAS: 1340817-68-6). As a Senior Application Scientist, I have designed this protocol to bridge the gap between standard Safety Data Sheets (SDS) and real-world laboratory execution.

This compound is a highly specialized building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors—such as PI3Kβ/δ inhibitors developed for the treatment of PTEN-deficient cancers[1]. However, its unique structural motifs dictate specific handling precautions. This guide provides the causality behind safety measures, ensuring your laboratory operations are both scientifically rigorous and uncompromisingly safe.

Mechanistic Hazard Profile

To select the appropriate Personal Protective Equipment (PPE), we must first understand the molecular behavior of the compound:

  • Fluorination & Lipophilicity: The 3,5-difluoro substitution on the phenyl ring significantly increases the molecule's lipophilicity (LogP). If the compound is dissolved in organic solvents like DMSO or DMF, this high lipophilicity enhances its ability to permeate the stratum corneum (skin barrier), carrying the active pharmacophore directly into the bloodstream.

  • Irritant Functional Groups: The sulfonamide and aminopyridine moieties are documented skin, eye, and respiratory irritants. Based on structural analogs within the fluorinated aminopyridine class, this compound triggers specific GHS hazard classifications[2].

Chemical Properties & Hazard Summary
PropertyValue / Specification
CAS Number 1340817-68-6[3]
Molecular Formula C11H9F2N3O2S[3]
Molecular Weight 285.27 g/mol [3]
Physical State Solid (Powder)
Primary GHS Hazards H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation)[2]
Storage Conditions 2-8°C, sealed under an inert atmosphere (Argon/Nitrogen)[3]

Engineered PPE Matrix: The Causality Behind the Gear

Standard SDS recommendations often simply state "wear gloves." Below is the engineered PPE system required for this specific molecule, detailing the why behind each choice.

  • Hand Protection (Double-Gloving):

    • Specification: Inner glove: 4 mil Nitrile. Outer glove: 8 mil Nitrile (for powder) or Butyl Rubber/Neoprene (for solutions).

    • Causality: Nitrile provides excellent tactile sensitivity and resistance to the solid powder. However, if you are dissolving the compound in DMSO (a common vehicle for biological assays), DMSO rapidly penetrates standard nitrile, carrying the fluorinated compound with it. If handling solutions, Butyl rubber outer gloves are mandatory.

  • Eye Protection:

    • Specification: Snug-fitting, indirect-vented safety goggles (ANSI Z87.1+).

    • Causality: The powder form poses a severe particulate hazard (H319). Standard safety glasses with side shields do not adequately prevent fine airborne dust from reaching the ocular mucosa.

  • Body Protection:

    • Specification: Flame-retardant, fluid-resistant lab coat with knit cuffs.

    • Causality: Knit cuffs prevent the sleeves from riding up and exposing the wrists—a common site for accidental chemical deposition during hood work.

Operational Workflow & Decision Matrix

The physical state of the compound dictates your handling strategy. Follow the decision tree below to determine the correct operational pathway.

PPE_Workflow Start Handling 2-[(3,5-Difluorophenyl)amino] pyridine-3-sulfonamide State Determine Physical State Start->State Solid Solid / Powder Form State->Solid Solution Solution (e.g., in DMSO) State->Solution PPE_Solid PPE: Double Nitrile Gloves Safety Goggles Location: Powder Hood Solid->PPE_Solid PPE_Sol PPE: Butyl Outer Glove Safety Goggles Location: Fume Hood Solution->PPE_Sol Spill Accidental Spill? PPE_Solid->Spill PPE_Sol->Spill Spill_Solid HEPA Vacuum / Wet Wipe (IPA) Spill->Spill_Solid If Powder Spill_Sol Absorbent Pads & Solvent Wash Spill->Spill_Sol If Liquid

Operational workflow and PPE selection for handling fluorinated sulfonamides.

Self-Validating Handling Protocol

Every procedure in the lab must be a self-validating system. Follow this step-by-step methodology for weighing and dissolving the compound, ensuring safety checks are met at every stage.

Step 1: Environmental Containment

  • Action: Set up the analytical balance inside a HEPA-filtered powder dispensing hood.

  • Causality: The compound is a fine powder and a respiratory irritant (H335)[2]. Standard chemical fume hoods have high face velocities that can cause the powder to become airborne. Powder hoods provide gentle, laminar downward flow to contain particulates.

  • Validation Checkpoint: Verify the hood's magnehelic gauge reads between 0.4 and 0.6 inches of water before opening the chemical container.

Step 2: Static Mitigation

  • Action: Discharge static from the weighing boat and micro-spatula using an anti-static zero-ionizer fan.

  • Causality: Fluorinated aromatic compounds are highly prone to static buildup. Static causes the powder to scatter violently, leading to inaccurate weights and potential operator exposure.

  • Validation Checkpoint: Hover the spatula over the powder; if the powder "jumps" to the metal, static is still present. Re-ionize the equipment.

Step 3: Transfer and Dissolution

  • Action: Weigh the solid into a pre-tared amber glass vial and cap it immediately. If creating a stock solution, inject the solvent (e.g., DMSO) through a PTFE septum cap using a syringe.

  • Causality: Amber glass prevents UV-induced degradation of the aminopyridine core. By adding solvent to a sealed vial, we eliminate the risk of aerosolizing a highly skin-permeable solution.

  • Validation Checkpoint: Invert the sealed vial to ensure no leakage occurs before vortexing the solution.

Step 4: Decontamination

  • Action: Wipe all surfaces (spatula, balance pan, hood deck) with a lint-free cloth moistened with Isopropanol (IPA).

  • Causality: The compound's high lipophilicity means it is insoluble in water. Aqueous wiping will only smear the contaminant. An alcohol-based solvent effectively solubilizes and removes micro-residues.

  • Validation Checkpoint: Perform a final wipe with a dry black cloth; the surface should show no white streaks or powder residue.

Spill Response & Waste Disposal Plan

Emergency Spill Response:

  • Minor Powder Spill (< 50g): Do NOT dry sweep, as this will aerosolize the irritant powder. Gently cover the spill with paper towels moistened with isopropanol to trap the dust. Wipe it up from the outside edges inward, and place the contaminated towels in a solid hazardous waste container.

  • Solution Spill: Absorb immediately with chemical spill pads. Wash the area with a laboratory detergent solution followed by an IPA wipe to ensure all lipophilic residue is extracted from the surface.

Waste Disposal Logistics:

  • Categorization: Categorize solid waste as "Halogenated Organic Solid Waste" (due to the fluorine atoms). Liquid waste must go into "Halogenated Solvent Waste."

  • Causality: Do not mix this with non-halogenated waste streams. The incineration temperature requirements for halogenated compounds are significantly higher to ensure complete combustion and prevent the formation of toxic byproducts like hydrogen fluoride (HF) gas.

References

  • Discovery of ( R )-8-(1-(3,5-Difluorophenylamino)ethyl)- N , N -dimethyl-2-morpholino-4-oxo-4 H -chromene-6-carboxamide (AZD8186): A Potent and Selective Inhibitor of PI3Kβ and PI3Kδ for the Treatment of PTEN-Deficient Cancers. ResearchGate.
  • 1340887-09-3 | 2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide. BLDpharm.
  • 1340817-68-6 | 2-((3,5-Difluorophenyl)amino)pyridine-3-sulfonamide. BLDpharm.

Sources

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